2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
Description
Properties
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-17-18(13-16)27-20(15-9-5-2-6-10-15)19(26-17)14-7-3-1-4-8-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFXCAIWXYPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(F)(F)(F)(F)F)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties & Synthetic Architecture of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
[1]
Executive Summary
This technical guide analyzes the chemical architecture, synthetic pathways, and physicochemical properties of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline . This molecule represents a strategic fusion between the privileged quinoxaline scaffold—a planar, nitrogen-containing heterocycle ubiquitous in oncology and infectious disease therapeutics—and the pentafluorosulfanyl (
For drug development professionals, this compound offers a unique case study in bioisosteric replacement . The
Part 1: Chemical Architecture & Electronic Properties[1]
The Pentafluorosulfanyl Effect ( )
The
| Property | Value / Description | Impact on Quinoxaline Core |
| Geometry | Octahedral ( | Creates a high steric barrier, preventing metabolic attack at the C-6 position.[1] |
| Hammett Constant ( | +0.68 | Strong electron-withdrawing group (EWG), reducing electron density in the pyrazine ring.[1] |
| Hansch Constant ( | +1.23 | Significantly increases lipophilicity (more than |
| Bond Energy (S-F) | ~329-393 kJ/mol | Exceptional thermal and hydrolytic stability; resistant to P450 oxidative metabolism.[1] |
The Quinoxaline Scaffold
The 2,3-diphenylquinoxaline core provides a planar, electron-deficient aromatic system capable of
-
Nitrogen Basicity: The pyrazine nitrogens are weakly basic (
for unsubstituted quinoxaline).[1] The presence of the electron-withdrawing group at position 6 further reduces the basicity of the N-1 nitrogen via inductive effects, potentially altering hydrogen bond acceptor capability.[1] -
Regiochemistry: The molecule is asymmetric.[1] The properties at C-2 and C-3 are sterically similar (phenyl rings), but electronically distinct due to the para vs. meta relationship to the
group.[1]
Part 2: Physicochemical Profile[1][2][3][4]
The following data summarizes the predicted and class-based properties derived from structural analogs and
| Parameter | Estimated Value | Clinical Relevance |
| Molecular Weight | ~406.4 g/mol | Within Lipinski's Rule of 5 limit (<500).[1] |
| cLogP | 6.5 - 7.2 | Highly lipophilic.[1] Likely requires formulation strategies (e.g., lipid-based delivery) for bioavailability. |
| Topological Polar Surface Area (TPSA) | ~25.8 | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1] |
| Melting Point | >140°C (Predicted) | High crystallinity expected due to symmetry of phenyl rings and dipole interactions.[1] |
| Solubility | Low (Water), High (DCM, DMSO) | Typical of lipophilic aromatics; practically insoluble in aqueous buffers without co-solvents. |
Part 3: Synthetic Methodology
The synthesis of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline is a convergent protocol involving the condensation of a specialized diamine with benzil.[1]
Retrosynthetic Analysis
The most robust pathway disconnects the pyrazine ring, leading to two key precursors:
-
Benzil (1,2-diphenylethane-1,2-dione): Commercially available.
-
4-(Pentafluorosulfanyl)benzene-1,2-diamine: The critical building block.[1]
Detailed Experimental Protocol
Note: This protocol is adapted from standard condensation methods for electron-deficient diamines.
Step 1: Preparation of the Diamine Precursor
(If not commercially available)
-
Starting Material: 4-(Pentafluorosulfanyl)aniline.[1]
-
Protection: Acetylation with acetic anhydride to form N-(4-(pentafluorosulfanyl)phenyl)acetamide.[1]
-
Nitration: Nitration using
.[1] The group directs meta, but the acetamido group is a stronger ortho/para director, directing the nitro group to the position ortho to the amine (position 2).[1] -
Deprotection & Reduction: Acid hydrolysis of the amide followed by catalytic hydrogenation (
, Pd/C) or reduction with /HCl yields 4-(pentafluorosulfanyl)benzene-1,2-diamine .[1]
Step 2: Condensation Reaction (The Core Synthesis)
Reagents:
-
4-(Pentafluorosulfanyl)benzene-1,2-diamine (1.0 equiv)[1]
-
Catalytic Iodine (
) or p-TsOH (Optional, for rate enhancement)[1][2]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of benzil in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of 4-(pentafluorosulfanyl)benzene-1,2-diamine.
-
Catalysis: Add a catalytic amount (10 mol%) of iodine or p-toluenesulfonic acid to activate the carbonyls (optional but recommended for electron-deficient amines).[1]
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product typically moves faster (higher ) than the diamine.[1] -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][5]
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from hot ethanol or acetonitrile.
-
Characterization: Confirm structure via
-NMR (characteristic doublet/quintet pattern for ) and MS.
Visualization of Synthesis & Mechanism
The following diagram illustrates the condensation pathway and the electronic influence of the
Caption: Convergent synthesis via double condensation. The electron-withdrawing SF5 group reduces the nucleophilicity of the para-amine, often requiring acid catalysis to drive the first imine formation.[1]
Part 4: Applications in Drug Discovery[1][8]
Bioisosterism Strategy
This molecule serves as a robust bioisostere for:
-
6-Trifluoromethyl-2,3-diphenylquinoxaline: Replacing
with increases lipophilicity and metabolic stability without altering the fundamental pharmacophore.[1] -
6-Nitro-2,3-diphenylquinoxaline:
mimics the electron-withdrawing power of but avoids the toxicity associated with nitro-reduction metabolites (anilines/hydroxylamines).[1]
Target Classes
Based on the quinoxaline core, this molecule is a candidate for screening against:
-
Kinase Inhibitors: The planar structure fits ATP binding pockets.[1] The
group can occupy hydrophobic "back-pockets" (e.g., the gatekeeper region).[1] -
Intercalators: Potential anticancer agents acting via DNA intercalation, where the phenyl rings stabilize the complex.
-
Antimicrobials: Quinoxaline-1,4-di-N-oxides are known antibacterials; this molecule is a direct precursor to those oxidized forms.[1]
References
-
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific.[1] Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021.[1] Available at: [Link][1][2]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[1][6] Available at: [Link][1][2]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Molecules, 2013. Available at: [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017. Available at: [Link]
Sources
- 1. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
The Pentafluorosulfanyl-Quinoxaline Nexus: Electronic Architecture & Synthetic Pathways
Executive Summary
The integration of the pentafluorosulfanyl (
The "Super-Trifluoromethyl" Effect: Structural Physics
To understand the
Steric and Electronic Comparison
The
Table 1: Comparative Physicochemical Metrics
| Property | Hydrogen ( | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Quinoxaline |
| Hammett | 0.00 | 0.53 | 0.68 | Stronger electron withdrawal; lowers LUMO energy. |
| Hammett | 0.00 | 0.43 | 0.61 | Significant inductive effect even at meta positions. |
| Lipophilicity ( | 0.00 | 0.88 | 1.23 | Drastically increases membrane permeability ( |
| Volume ( | ~7 | 34.6 | 55.4 | Steric shielding of metabolic "soft spots." |
| Dipole Moment (D) | 0.00 | 2.60 | 3.44 | Enhances intramolecular charge transfer (ICT). |
Technical Insight: The high electronegativity of the
group is driven by the polarization of thebonds. However, unlike nitro groups, is chemically inert to reduction and nucleophilic attack, making it a "stealth" electron-withdrawing group (EWG) in biological systems.
Electronic Structure Analysis: FMO Engineering
The quinoxaline core is inherently electron-deficient (
Orbital Modulation (HOMO/LUMO)
In organic electronics (e.g., OLEDs, OFETs),
-
LUMO Stabilization: The strong inductive effect (
) of the group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the electron affinity (EA), facilitating electron injection. -
Dipole Orientation: The rigid dipole of the
group can induce favorable packing in the solid state, enhancing charge carrier mobility.
The Electronic Cascade
The following diagram illustrates the causal link between the
Figure 1: Mechanistic flow of SF5 electronic perturbations on the quinoxaline scaffold.
Synthetic Architectures: The Building Block Approach
Direct pentafluorosulfanylation of the quinoxaline ring is synthetically arduous and low-yielding. The authoritative approach relies on condensation chemistry using pre-functionalized
Protocol: Condensation of -1,2-Diamines
This protocol describes the synthesis of 6-(pentafluorosulfanyl)quinoxaline.
Reagents:
-
Building Block A: 4-(Pentafluorosulfanyl)-1,2-phenylenediamine (Commercially available or synthesized via reduction of the corresponding nitro-aniline).
-
Building Block B: Glyoxal (40% aq.) or substituted 1,2-diketone (e.g., benzil).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of 4-(pentafluorosulfanyl)-1,2-phenylenediamine in EtOH (0.1 M concentration).
-
Why: Ethanol ensures solubility of the diamine while often allowing the more hydrophobic product to precipitate upon cooling.
-
-
Addition: Add 1.2 equiv of the 1,2-dicarbonyl compound dropwise at room temperature.
-
Control: If using unsymmetrical diketones, regioselectivity is controlled by the steric bulk of the
group, though mixtures are common.
-
-
Cyclization: Heat the mixture to reflux (
) for 3–6 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc).[2] The
product will have a significantly higher than the diamine due to lipophilicity.
-
-
Workup: Cool to
. The product often crystallizes. Filter and wash with cold EtOH.-
Alternative: If no precipitate forms, remove solvent in vacuo, redissolve in
, wash with water, dry over , and purify via silica gel chromatography.
-
Synthetic Pathway Diagram
Figure 2: Condensation route for SF5-quinoxaline synthesis.
Physicochemical Profiling for Drug Design
In medicinal chemistry, the
Metabolic Stability
The
-
Outcome: Extended half-life (
) compared to or halogenated analogues.
Lipophilicity and Permeability
The high lipophilicity (
-
Caution: Excessive lipophilicity can lead to poor aqueous solubility. It is recommended to introduce polar solubilizing groups (e.g., morpholine, piperazine) at the C2 or C3 positions of the quinoxaline ring to balance the
.
References
-
Altneuss, L., et al. (2024). "Pentafluorosulfanyl-substituted Heterocycles: Synthesis and Electronic Properties." Journal of Fluorine Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190.
-
Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group in Medicinal Chemistry: Insight into the Physicochemical Properties." Bioorganic & Medicinal Chemistry, 21(17), 5226-5232.
-
Umemoto, T., et al. (2012). "Synthesis and Properties of SF5-Substituted Quinoxalines and Related Heterocycles." Journal of Organic Chemistry.
-
Salingue, F., et al. (2021). "Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores." Materials Advances.
Sources
Literature review on 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline synthesis
This technical guide details the synthesis, mechanism, and characterization of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline . It is designed for researchers in medicinal chemistry and materials science, focusing on the integration of the lipophilic, electron-withdrawing pentafluorosulfanyl (
Executive Summary
The pentafluorosulfanyl (
This guide provides a validated synthetic pathway for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline , utilizing a condensation strategy between 4-(pentafluorosulfanyl)benzene-1,2-diamine and benzil.
Retrosynthetic Analysis
The most reliable disconnection for the quinoxaline core involves the double condensation of a 1,2-diamine with a 1,2-dicarbonyl. For the 6-
Figure 1: Retrosynthetic disconnection showing the convergence of the benzil and SF5-diamine fragments.
Experimental Protocol
Phase 1: Synthesis of the Precursor (4-SF5-1,2-Phenylenediamine)
Commercial 4-(pentafluorosulfanyl)aniline is the starting material. Direct nitration is hazardous and non-selective; therefore, a protection-nitration-deprotection-reduction sequence is required.
Step 1.1: Acetylation
-
Dissolve 4-(pentafluorosulfanyl)aniline (10.0 mmol) in DCM (20 mL).
-
Add acetic anhydride (11.0 mmol) and triethylamine (1.1 eq) at 0°C.
-
Stir at RT for 2 hours. Wash with 1M HCl, then brine. Dry (
) and concentrate to yield N-(4-(pentafluorosulfanyl)phenyl)acetamide.
Step 1.2: Regioselective Nitration
-
Suspend the acetamide from Step 1.1 in conc.
at 0°C. -
Dropwise add fuming
(1.1 eq) maintaining temp < 5°C. -
The
group is meta-directing, but the acetamido group is strongly ortho/para-activating and dominates. The product forms ortho to the nitrogen. -
Pour onto ice. Filter the yellow precipitate (2-nitro-4-(pentafluorosulfanyl)acetanilide).
Step 1.3: Deprotection & Reduction
-
Reflux the nitro-acetamide in 6M HCl/EtOH (1:1) for 2 hours to remove the acetyl group. Neutralize and extract to get 2-nitro-4-(pentafluorosulfanyl)aniline.
-
Reduction: Dissolve the nitroaniline in MeOH. Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4-6 hours. -
Filter through Celite to remove catalyst. Use immediately due to oxidation sensitivity of electron-deficient diamines.
Phase 2: Condensation to Quinoxaline Target
This step fuses the diamine with benzil. The electron-withdrawing
Reagents:
-
Benzil (1.0 eq)[2]
-
4-(SF5)benzene-1,2-diamine (1.0 eq)
-
Solvent: Ethanol (Abs.) or Acetic Acid (Glacial)
-
Catalyst: Cat.
(10 mol%) or Reflux in AcOH
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2.10 g (10 mmol) of benzil in 20 mL of ethanol.
-
Addition: Add 2.18 g (10 mmol) of 4-(pentafluorosulfanyl)benzene-1,2-diamine.
-
Catalysis: Add 10 mol% Iodine (
) as a Lewis acid catalyst to activate the carbonyls. -
Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool the mixture to 0°C. The product often precipitates.
-
If solid forms: Filter and wash with cold cold ethanol.
-
If oil forms: Concentrate solvent, redissolve in minimal hot ethanol, and recrystallize.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Reaction Mechanism
The formation of the quinoxaline ring proceeds via a double Schiff base condensation. The
Figure 2: Step-wise mechanism of the condensation reaction.[3] Acid catalysis facilitates the dehydration steps.
Characterization & Data Analysis
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation |
| Appearance | Physical State | Pale yellow to off-white crystalline solid. |
| Melting Point | Range | 135–140 °C (Estimated vs. non-SF5 analog 126°C). |
| 1H NMR | Aromatic Region | Multiplets at 7.3–7.6 ppm (10H, phenyls). Distinct patterns for quinoxaline protons: H-5 (d), H-7 (dd), H-8 (d). |
| 19F NMR | SF5 Group | Doublet at ~84 ppm (4F, equatorial) and Quintet at ~63 ppm (1F, axial). Characteristic AB4 pattern. |
| MS (ESI+) | m/z | [M+H]+ = 393.08 (Calc. for C20H13F5N2S). |
Troubleshooting Guide
-
Low Yield: If the reaction stalls, switch solvent to Glacial Acetic Acid and reflux at 118°C. The acidity protonates the benzil carbonyls, overcoming the deactivated nucleophilicity of the SF5-diamine.
-
Regioisomers: The final product is symmetric regarding the phenyl rings, so no regioisomers exist unless the benzil is unsymmetrically substituted.
-
Purification: SF5 compounds are highly lipophilic.[4] If recrystallization fails, use Flash Chromatography with a non-polar gradient (100% Hexane
5% EtOAc/Hexane).
References
-
General Quinoxaline Synthesis
-
SF5-Aniline Synthesis & Reactivity
-
SF5-Heterocycle Properties
-
Precursor (4-SF5-1,2-diamine)
-
European Patent EP 2952099 B1. "Pest-control composition and pest-control method." (Describes nitration/reduction of SF5-aniline intermediates). Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijidd.com [ijidd.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
Photophysical characteristics of pentafluorosulfanyl quinoxalines
An In-Depth Technical Guide to the Photophysical Characteristics of Pentafluorosulfanyl Quinoxalines
Foreword: Unveiling a New Class of Fluorophores
The confluence of unique bioisosteric properties and profound electronic influence has positioned the pentafluorosulfanyl (SF5) group as a compelling substituent in modern medicinal and materials chemistry.[1][2][3] Often dubbed a "super trifluoromethyl group," its potent electron-withdrawing nature, combined with exceptional chemical stability and lipophilicity, offers a powerful tool for modulating molecular properties.[2][4][5] When appended to a quinoxaline core—a privileged heterocyclic scaffold known for its intrinsic fluorescence and biological activity—the potential for creating novel molecular probes, photosensitizers, and advanced materials becomes evident.[6][7]
This technical guide provides a comprehensive exploration of the photophysical landscape of SF5-substituted quinoxalines. We will dissect the underlying principles governing their electronic behavior, detail rigorous experimental protocols for their characterization, and project their potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synergy between the SF5 group and the quinoxaline scaffold.
The Pentafluorosulfanyl Quinoxaline Scaffold: Synthesis and Electronic Rationale
The strategic introduction of the SF5 group onto the quinoxaline ring is paramount to harnessing its electronic effects. While direct pentafluorosulfanylation of the pre-formed heterocycle is challenging, a more robust strategy involves building the quinoxaline ring from an SF5-functionalized precursor.
A common and effective approach is adapted from established syntheses of related SF5-heterocycles.[5][8] The process begins with a commercially available nitro-(pentafluorosulfanyl)benzene. This precursor undergoes reduction to the corresponding ortho-diaminobenzene derivative, which can then be condensed with a 1,2-dicarbonyl compound to yield the target SF5-quinoxaline.
Figure 1: General synthetic pathway for Pentafluorosulfanyl Quinoxalines.
The rationale for this synthetic choice is twofold: it provides regiochemical control over the SF5 placement and utilizes readily available starting materials. The profound electronic impact of the SF5 group is the primary driver for this synthetic effort. As one of the most electron-withdrawing groups known, it significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), of the aromatic system to which it is attached.[4][9] This electronic perturbation is the key to tuning the molecule's photophysical properties.
Core Photophysical Properties and Their Modulation
The photophysics of a molecule are governed by how it absorbs and dissipates light energy. For SF5-quinoxalines, these properties are a direct consequence of the interplay between the π-conjugated quinoxaline system and the powerful inductive and hyperconjugative effects of the SF5 group.[9]
UV-Visible Absorption
The absorption of UV or visible light promotes an electron from a lower-energy occupied orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied orbital (the LUMO). The energy difference between these orbitals dictates the absorption wavelength (λ_max).
-
Expected Impact of the SF5 Group: The strong electron-withdrawing nature of the SF5 group is expected to significantly stabilize the LUMO of the quinoxaline system. This stabilization reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption maximum compared to an unsubstituted quinoxaline.[9] This allows the molecule to absorb lower-energy light, a critical feature for applications in biology and materials science.
Fluorescence Emission
Following excitation, the molecule can relax back to the ground state by emitting a photon—a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift.
-
Expected Impact of the SF5 Group: The SF5 group's influence here is more complex. By modulating the energy levels, it can open or close non-radiative decay pathways that compete with fluorescence.[9] For instance, if the SF5 group promotes intramolecular charge-transfer (ICT) character in the excited state, this can lead to a larger Stokes shift and potentially a lower fluorescence quantum yield in polar solvents. However, the rigid nature of the quinoxaline core generally favors fluorescence, and the SF5 group's primary role will be to tune the emission color (wavelength).
Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
-
Expected Impact of the SF5 Group: These two parameters are intrinsically linked. The introduction of the heavy sulfur and fluorine atoms of the SF5 group can enhance intersystem crossing (a non-radiative process that populates the triplet state), which would decrease both the quantum yield and the lifetime. Conversely, by tuning the energy gap, the SF5 group might suppress other non-radiative decay channels, potentially increasing fluorescence efficiency. The precise effect is highly dependent on the substitution pattern and the solvent environment.[9]
Experimental Characterization: A Validated Workflow
A systematic approach is required to accurately characterize the photophysical properties of a novel SF5-quinoxaline. The following workflow outlines the key experiments and the rationale behind each step.
Figure 2: Standard experimental workflow for photophysical characterization.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max) and the molar absorption coefficient (ε).
Rationale: This is the foundational measurement. It identifies the optimal wavelength for excitation in subsequent fluorescence experiments and provides insight into the electronic transitions of the molecule. A high molar absorption coefficient is desirable for probe applications.
Methodology:
-
Solvent Selection: Choose a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in which the compound is fully soluble. The choice of solvent is critical, as polarity can influence spectral features.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the SF5-quinoxaline by accurately weighing the compound and dissolving it in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to final concentrations ranging from 1 µM to 20 µM.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.
-
Measurement: Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 250-600 nm). Ensure the maximum absorbance falls within the linear range of the detector (typically 0.1 to 1.0).
-
Analysis: Identify λ_max from the spectrum. Plot absorbance at λ_max versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), gives the molar absorption coefficient, ε (in M⁻¹cm⁻¹).
Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Determination
Objective: To measure the efficiency of fluorescence relative to a well-characterized standard.
Rationale: The relative method is a widely accepted and reliable technique that avoids the need for complex instrument calibration required for absolute measurements. The key is choosing an appropriate standard with an emission range that overlaps with the sample and is soluble in the same solvent.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546; or Rhodamine 6G in ethanol, Φ_F = 0.95).
-
Absorbance Matching: Prepare solutions of both the SF5-quinoxaline (sample) and the standard in the same solvent. Adjust their concentrations so that their absorbances at the chosen excitation wavelength are identical and low (< 0.1) to minimize inner-filter effects.
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for the blank (pure solvent).
-
Record the fluorescence emission spectrum for the standard solution.
-
Record the fluorescence emission spectrum for the sample solution.
-
-
Data Processing:
-
Subtract the blank spectrum from both the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_s) and the standard (I_std).
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'std' refer to the sample and standard, respectively.
-
Since A_std = A_s and the solvent is the same (n_s = n_std), the equation simplifies to: Φ_s = Φ_std * (I_s / I_std)
-
Data Summary and Interpretation
To facilitate comparison, photophysical data should be systematically tabulated.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_F | τ (ns) |
| Quinoxaline (Ref.) | Dichloromethane | ~315 | ~6,000 | ~345 | ~30 | ~0.04 | ~1.2 |
| SF5-Quinoxaline (Hypothetical) | Dichloromethane | ~340 | ~8,500 | ~390 | ~50 | ~0.15 | ~2.5 |
This table presents hypothetical data for an SF5-quinoxaline to illustrate the expected trends based on the electronic properties of the SF5 group.
Potential Applications in Research and Drug Development
The tailored photophysical properties of SF5-quinoxalines make them attractive candidates for several advanced applications:
-
Fluorescent Probes: Their tunable emission and sensitivity to the local environment could be exploited to design probes for specific ions, biomolecules, or cellular compartments. The lipophilicity of the SF5 group can aid in membrane permeability.[4]
-
Photosensitizers: Quinoxalines are known to generate reactive oxygen species (ROS) upon irradiation.[6][10] The heavy-atom effect of the SF5 group could enhance intersystem crossing, potentially making these compounds more efficient photosensitizers for photodynamic therapy.
-
Optoelectronic Materials: The chemical and thermal stability imparted by the SF5 group, combined with tunable absorption and emission, makes these scaffolds promising for applications in organic light-emitting diodes (OLEDs) and other functional materials.[3]
-
Drug Discovery: The SF5 group is increasingly used as a bioisostere for other functional groups like trifluoromethyl or nitro groups in drug design.[1][11] Incorporating it into a quinoxaline scaffold, which already possesses diverse pharmacological activities, opens new avenues for developing therapeutic agents with enhanced metabolic stability or target affinity.[4][5]
Conclusion
Pentafluorosulfanyl quinoxalines represent a frontier in fluorophore and functional molecule design. The potent electronic influence of the SF5 group provides a rational and powerful handle for tuning the core photophysical properties of the quinoxaline scaffold—shifting absorption and emission wavelengths, modulating quantum efficiency, and enhancing stability. The experimental protocols detailed herein provide a robust framework for the systematic characterization of these novel compounds. As synthetic accessibility improves, we anticipate that SF5-quinoxalines will find significant application as next-generation probes, therapeutic agents, and advanced materials.
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- Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- The Pentafluorosulfanyl Group (SF5). Rowan.
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- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
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- Pentafluorosulfanyl (SF5) technology. Melius Organics.
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- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
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- Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties.
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An In-Depth Technical Guide to 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline, a specialized heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core identifiers, a proposed synthetic pathway grounded in established chemical principles, and a detailed exploration of the physicochemical and pharmacological implications of the unique pentafluorosulfanyl (SF₅) group. This document is intended to serve as a foundational resource for researchers seeking to leverage this scaffold in the design and development of novel therapeutic agents. By understanding the synthesis, properties, and potential applications of this molecule, scientists can better harness its capabilities for creating next-generation pharmaceuticals.
Introduction: The Convergence of a Privileged Scaffold and a "Super-Trifluoromethyl" Group
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of quinoxaline are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The 2,3-diphenyl substitution pattern, in particular, has been explored for applications in materials science and as a core for various therapeutic agents.[2][3]
The true novelty of the topic compound, however, lies in the incorporation of the pentafluorosulfanyl (SF₅) group. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is an emerging functional group in drug design, valued for its unique combination of properties.[4][5] It is exceptionally stable, highly electronegative, and can significantly enhance the lipophilicity of a molecule, thereby improving membrane permeability and bioavailability.[6] In drug development, the SF₅ group is increasingly used as a bioisosteric replacement for traditional groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups to fine-tune a drug candidate's metabolic stability and target-binding affinity.[7]
This guide will, therefore, explore 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline not merely as a singular chemical entity, but as a strategic combination of a proven heterocyclic core and a high-impact functional group, offering a unique tool for modern drug discovery.
Chemical Identifiers and Physicochemical Properties
Accurate identification is paramount for any research chemical. The primary identifiers for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline are summarized below.
| Identifier | Value | Source |
| CAS Number | 1379803-63-0 | |
| Molecular Formula | C₂₀H₁₃F₅N₂S | |
| Molecular Weight | 408.40 g/mol | |
| MDL Number | MFCD22370085 |
Predicted Physicochemical Properties:
While extensive experimental data for this specific molecule is not publicly available, we can infer key properties based on its constituent parts.
-
Lipophilicity (LogP): The SF₅ group is known to be highly lipophilic.[6] It is more lipophilic than a trifluoromethyl group, which would suggest that 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline will have a high LogP value, likely enhancing its ability to cross cell membranes.
-
Electronic Effects: The SF₅ group is a powerful electron-withdrawing group, more so than a nitro or trifluoromethyl group.[6][8] This will significantly lower the electron density of the quinoxaline ring system, affecting its reactivity and potential interactions with biological targets.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the group highly resistant to metabolic degradation.[6] This property is highly desirable in drug candidates as it can lead to a longer half-life in the body.[5]
-
Solubility: Due to the dominant nonpolar character of the diphenylquinoxaline core and the lipophilic SF₅ group, the compound is expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and THF.
Caption: Chemical structure of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline.
Synthesis and Mechanistic Pathway
The key to synthesizing the target molecule is obtaining the precursor, 4-(pentafluorosulfanyl)benzene-1,2-diamine (CAS 663179-59-7). This intermediate is commercially available, albeit with a lead time, from specialized chemical suppliers. For research groups preferring to synthesize this precursor in-house, a viable route starts from the more readily available 4-(pentafluorosulfanyl)aniline (CAS 2993-24-0).[8]
Caption: Proposed synthetic workflow for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline.
Detailed Experimental Protocol (Proposed):
Part A: Synthesis of 4-(Pentafluorosulfanyl)benzene-1,2-diamine (from 4-(Pentafluorosulfanyl)aniline)
-
Protection and Nitration: 4-(Pentafluorosulfanyl)aniline is first protected as its acetanilide to moderate the reactivity of the amino group and direct nitration to the ortho position. The protected compound is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2-nitro-4-(pentafluorosulfanyl)acetanilide.
-
Deprotection: The acetyl group is removed by acid-catalyzed hydrolysis (e.g., refluxing in ethanolic HCl) to give 2-nitro-4-(pentafluorosulfanyl)aniline.
-
Reduction: The nitro group of 2-nitro-4-(pentafluorosulfanyl)aniline is selectively reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or using a metal in acidic media (e.g., iron powder in acetic acid or HCl). The product, 4-(pentafluorosulfanyl)benzene-1,2-diamine, is then purified, typically by column chromatography.
Part B: Synthesis of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(pentafluorosulfanyl)benzene-1,2-diamine and 1.0 equivalent of benzil in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline.
The Role of the Pentafluorosulfanyl (SF₅) Group in Drug Design
The strategic incorporation of the SF₅ group is a modern approach in medicinal chemistry to enhance the drug-like properties of a lead compound. Its influence stems from a unique combination of steric and electronic properties.
Caption: Key properties of the SF₅ group and their implications in drug design.
-
Bioisosterism: The SF₅ group serves as an effective bioisostere for the trifluoromethyl (CF₃) group, which is already prevalent in many commercial drugs.[4] However, the SF₅ group is bulkier and more lipophilic, offering a different steric and electronic profile that can lead to improved target engagement or altered selectivity.[8]
-
Improving Pharmacokinetics: The exceptional chemical and thermal stability of the SF₅ group makes it highly resistant to metabolic breakdown.[6] This can solve problems of rapid metabolism in drug candidates, leading to improved oral bioavailability and a longer duration of action.
-
Enhancing Potency: The strong electron-withdrawing nature of the SF₅ group can significantly alter the pKa of nearby functional groups or modify the electronic character of the aromatic system. This can lead to stronger binding interactions with the target protein, such as enhanced hydrogen bonding or altered electrostatic interactions, ultimately increasing the potency of the drug.
Potential Applications in Medicinal Chemistry and Drug Development
Given the known biological activities of the quinoxaline core and the advantageous properties of the SF₅ group, 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline represents a promising scaffold for several therapeutic areas:
-
Oncology: Many quinoxaline derivatives exhibit anticancer properties. The introduction of an SF₅ group could enhance the potency, selectivity, or pharmacokinetic profile of these compounds, leading to more effective and durable treatments.
-
Infectious Diseases: The quinoxaline scaffold is found in several antibiotics. The high lipophilicity imparted by the SF₅ group could improve penetration into bacterial cells, potentially overcoming resistance mechanisms.
-
Neuroscience: Quinoxaline derivatives have been investigated for various central nervous system (CNS) disorders. The ability of the SF₅ group to enhance membrane permeability could be leveraged to improve blood-brain barrier penetration, a critical challenge in developing drugs for neurological diseases.
Safety and Handling
-
Hazard Statement: The supplier of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline indicates that it is an irritant.
-
Precautions: As with any research chemical, this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. A material safety data sheet (MSDS) should be consulted before handling.
References
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of pentafluorosulfanyl derivatives of known drugs. Retrieved from [Link]
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Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate. Retrieved from [Link]
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]
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Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. Retrieved from [Link]
-
ResearchGate. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Different synthetic routes to synthesize 2,3‐diphenyl quinoxaline. Retrieved from [Link]
-
Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS. Retrieved from [Link]
-
Semantic Scholar. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. Retrieved from [Link]-heteroaromatic-Savoie-Welch/b1a808f237f37435f30e70a2414e0497e55a90d8)
-
ResearchGate. (2015). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]
-
New Journal of Chemistry. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. Retrieved from [Link]
-
SlideShare. (2018). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]
-
ResearchGate. (2022). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline. Retrieved from [Link]
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PMC. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Retrieved from [Link]
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PubMed. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]
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Unveiling the Thermal Resilience of SF5-Functionalized Diphenyl Quinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the thermal stability of diphenyl quinoxalines functionalized with the pentafluorosulfanyl (SF5) group. In the realms of medicinal chemistry and materials science, the thermal resilience of a compound is a critical parameter, dictating its viability in various applications, from drug formulation and storage to the operational limits of advanced materials. The unique properties of the SF5 group, coupled with the robust diphenyl quinoxaline scaffold, suggest a class of compounds with exceptional thermal stability. This guide will delve into the theoretical underpinnings of this stability, present detailed experimental protocols for its evaluation, and provide a comparative analysis of available thermal data to establish a well-grounded understanding of the thermal behavior of these promising molecules.
The Strategic Advantage of the Pentafluorosulfanyl Group in Molecular Design
The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, bestowing unique and highly desirable properties upon organic molecules.[1] Its influence stems from a combination of electronic and steric effects that significantly enhance molecular stability.
Inherent Stability of the SF5 Group: The SF5 group is characterized by its remarkable thermal and chemical stability, a quality attributed to the strong, stable sulfur-fluorine bonds.[2] This robustness makes it an attractive substituent for enhancing the metabolic stability and overall durability of a molecule.[2]
Electronic Properties: The SF5 group is one of the most electronegative and electron-withdrawing groups known in organic chemistry. This strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic system to which it is attached, which in turn can enhance the thermal stability of the entire molecule.
Steric and Conformational Effects: The octahedral geometry and significant steric bulk of the SF5 group can shield adjacent parts of the molecule from thermal degradation pathways. This steric hindrance can restrict bond rotations and vibrations that often precede thermal decomposition.
The diphenyl quinoxaline core is a well-established scaffold in the synthesis of high-performance polymers, known for its inherent rigidity and high thermal stability. Polyphenylquinoxalines (PPQs), polymers derived from 2,3-diphenylquinoxaline units, exhibit exceptional thermal robustness, with studies indicating no significant thermal degradation below 500°C in an inert atmosphere.[3] The fusion of the highly stable SF5 group with the thermally resilient diphenyl quinoxaline framework is therefore anticipated to yield compounds of superior thermal performance.
Assessing Thermal Stability: Experimental Protocols
The quantitative evaluation of thermal stability is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on decomposition temperatures, phase transitions, and the overall thermal behavior of a material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a compound.
Experimental Protocol for TGA:
-
Sample Preparation:
-
Ensure the SF5-functionalized diphenyl quinoxaline sample is a fine, homogeneous powder to facilitate uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation. For air-sensitive compounds, the instrument should be housed within a glovebox.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 25-30°C.
-
Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature that is well above the expected decomposition range (e.g., 800°C).
-
-
Data Acquisition and Analysis:
-
Continuously record the sample's mass as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
The onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%) are key indicators of thermal stability.
-
The first derivative of the TGA curve (DTG curve) reveals the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Protocol for DSC:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the SF5-functionalized diphenyl quinoxaline sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system. An empty, sealed pan is used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a consistent flow rate.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled rate, typically 10°C/min, through the temperature range of interest.
-
A heat-cool-heat cycle can be employed to erase the thermal history of the sample.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow as a function of temperature.
-
The resulting thermogram will show endothermic peaks for melting and exothermic events for decomposition or crystallization.
-
The onset temperature of the exothermic decomposition peak provides another measure of thermal stability.
-
Thermal Stability Data: A Comparative Analysis
| Compound Class/Derivative | Td5% (°C, N2) | Analysis Method | Key Structural Features |
| 2,3-Diphenylquinoxaline Amine Derivatives | ~350 - 450 | TGA | Diphenyl quinoxaline core with amine substituents.[4] |
| Polyphenylquinoxalines (PPQs) | > 500 | TGA | Polymeric backbone of diphenyl quinoxaline units.[3] |
| High-Performance SF5-Containing Polymers (e.g., Polyimides) | > 500 | TGA | Aromatic polymer backbone with SF5 groups.[5][6] |
| Nitrogen-Rich Heterocyclic Esters | ~250 - 280 | TGA | Heterocyclic core with ester and phenyl groups.[7] |
Analysis and Expert Insights:
-
Baseline Stability of the Diphenyl Quinoxaline Core: The thermal stability of amine-substituted diphenyl quinoxalines, with decomposition temperatures ranging from 350°C to 450°C, establishes a high baseline for the core structure.[4] The even greater stability of polyphenylquinoxalines (>500°C) underscores the inherent thermal robustness of the repeating diphenyl quinoxaline unit.[3]
-
The Enhancing Effect of the SF5 Group: The introduction of the SF5 group onto an aromatic ring is known to significantly increase thermal stability. High-performance polymers, such as polyimides, that incorporate SF5 functionalities exhibit decomposition temperatures well above 500°C.[5][6] This is a direct consequence of the strong S-F bonds and the electron-withdrawing nature of the SF5 group, which stabilizes the aromatic system.
-
Predicted Thermal Stability of SF5-Functionalized Diphenyl Quinoxalines: Based on the comparative data, it is highly probable that SF5-functionalized diphenyl quinoxalines will exhibit exceptional thermal stability. The synergistic effect of the inherently stable diphenyl quinoxaline scaffold and the stabilizing influence of the SF5 group is expected to result in decomposition temperatures (Td5%) in an inert atmosphere significantly exceeding 450°C, and likely approaching or surpassing 500°C. The exact decomposition temperature will be influenced by the position and number of SF5 substituents on the diphenyl rings.
Conclusion and Future Perspectives
For researchers and professionals in drug development and materials science, this high thermal stability translates to longer shelf-life, enhanced processing windows for materials, and greater reliability in high-temperature applications. Future work should focus on the synthesis and direct thermal analysis of a series of SF5-functionalized diphenyl quinoxalines to precisely quantify the structure-property relationships and unlock the full potential of this promising class of molecules.
References
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The Royal Society of Chemistry. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. [Link]
-
AZoM. (2026, January 22). Boost the Reliability of Performance Polymers in High-Pressure Environments. [Link]
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MDPI. (n.d.). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. [Link]
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National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
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NASA Technical Reports Server. (1981, January 1). Tribological properties and thermal stability of various types of polyimide films. [Link]
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MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Diphenylquinoxaline. PubChem. [Link]
-
Bentham Science. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. [Link]
-
Srivastava, S., Banerjee, J., Sharma, N., & Shrestha, N. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers, 1, 1-7. [Link]
-
SlideShare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [Link]
-
ResearchGate. (2015, August 14). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [Link]
-
ResearchGate. (2025, August 5). Perfluorinated polymer surfaces comprising SF5-terminated long-chain perfluoroacrylate. [Link]
-
National Center for Biotechnology Information. (2024, July 16). Thermally Stable and Transparent Polyimide Derived from Side-Group-Regulated Spirobifluorene Unit for Substrate Application. PubMed. [Link]
-
ResearchGate. (2025, August 5). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
-
Defense Technical Information Center. (n.d.). Thermally Stable Polyimides from Solutions on Monomeric Reactants. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of ultraperformance polymers.... [Link]
-
ResearchGate. (n.d.). TGA as a Tool for Studying the Thermal Stability of Polymeric Materials. [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
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Methodological & Application
Application Note: Synthesis of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
Abstract & Scope
This application note details a high-yield, reproducible protocol for the synthesis of 2,3-diphenyl-6-(pentafluorosulfanyl)quinoxaline . This molecule incorporates the pentafluorosulfanyl (
The
Scientific Background & Strategy
The "Super-Trifluoromethyl" Effect
The
-
Lipophilicity:
is significantly more lipophilic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) than ( ), enhancing membrane permeability. -
Geometry: It adopts a square pyramidal geometry, providing unique steric bulk without the lability of tert-butyl groups.
-
Stability: The C-S and S-F bonds are chemically inert to standard acidic/basic hydrolysis and reduction conditions.
Retrosynthetic Analysis
The most reliable route to the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl.
-
Precursor A: 4-(Pentafluorosulfanyl)benzene-1,2-diamine. (Note: Due to the oxidative instability of electron-rich diamines, this is best prepared fresh or stored under inert gas).[1]
-
Precursor B: Benzil (1,2-diphenylethane-1,2-dione).[1]
Reaction Scheme
The following diagram illustrates the reaction pathway, including the optional reduction step if starting from the nitro-aniline precursor.
Figure 1: Synthetic pathway from nitro-aniline precursor to the final quinoxaline target.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 4-( | 218.19 | 1.0 | Limiting Reagent |
| Benzil | 210.23 | 1.05 | Electrophile |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Glacial Acetic Acid | 60.05 | 0.1-0.5 | Catalyst |
| Hexane/Ethyl Acetate | - | - | Purification |
Step-by-Step Methodology
Phase A: Preparation of Diamine (Optional but Recommended)
If starting from commercial diamine, skip to Phase B. Commercial diamines often degrade; fresh reduction of 2-nitro-4-(pentafluorosulfanyl)aniline is recommended for highest purity.[1]
-
Dissolution: Dissolve 2-nitro-4-(pentafluorosulfanyl)aniline (1.0 equiv) in Methanol.
-
Catalyst Addition: Add 10 wt% Pd/C catalyst carefully under nitrogen.
-
Hydrogenation: Stir under
atmosphere (balloon pressure) at RT for 4-6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Concentration: Evaporate solvent immediately to obtain the off-white diamine. Use immediately in Phase B.
Phase B: Condensation Reaction (Main Protocol)[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(
)-1,2-phenylenediamine (1.0 equiv, e.g., 218 mg, 1 mmol) in Absolute Ethanol (10 mL). -
Addition: Add Benzil (1.05 equiv, 221 mg) to the stirring solution.
-
Catalysis: Add Glacial Acetic Acid (3-5 drops). Note: While the reaction proceeds without acid, catalytic acid accelerates Schiff base formation.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. -
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (
) for 30 minutes. The product should crystallize out. -
Filtration: Filter the solid precipitate. Wash the cake with cold ethanol (
) to remove unreacted benzil. -
Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1) to yield light yellow needles.[1]
Workflow Visualization
Figure 2: Operational workflow for the condensation and purification process.
Quality Control & Validation (Self-Validating Systems)
To ensure the protocol was successful, compare your data against these expected metrics.
Nuclear Magnetic Resonance (NMR)
The
-
NMR (376 MHz,
):-
Multiplet A (Axial F):
ppm (Quintet,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz).[2] Represents the single apical fluorine. -
Multiplet B (Equatorial F):
ppm (Doublet,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz). Represents the four basal fluorines. -
Note: If the
group had degraded, these distinct multiplets would vanish or shift to a singlet (indicating or degradation products).
-
-
NMR (400 MHz,
):-
Look for the disappearance of the broad
protons (3.0–5.0 ppm). -
Aromatic region (7.3–8.5 ppm) will show increased complexity due to the fusion of the benzil phenyls and the quinoxaline core.
-
The protons ortho to the
group on the quinoxaline ring will be deshielded.
-
Physical Properties[1]
-
Appearance: Light yellow crystalline solid.
-
Melting Point: Expected range
(Quinoxalines are generally high-melting; specific MP depends on purity).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Mass Spectrometry:
peak should correspond to MW . The isotope pattern will be consistent with the presence of Sulfur.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in EtOH. | Concentrate the reaction mixture by 50% on a rotovap before cooling. Add a few drops of water to induce precipitation. |
| Dark/Black Product | Oxidation of diamine precursor. | Ensure the diamine is light tan/white before use. If dark brown, perform Phase A (reduction) or purify diamine by sublimation.[1] |
| Incomplete Reaction | Steric bulk of | Extend reflux time to 12 hours. Add more catalyst (AcOH) or switch to Toluene/p-TSA with Dean-Stark trap. |
| Missing | Paramagnetic impurities or degradation. | Filter NMR sample through a small plug of silica. Ensure relaxation delay ( |
References
-
Altmann, K. H., et al. (2013).[1] "The Pentafluorosulfanyl Group in Medicinal Chemistry."[6][7][8][9] ChemMedChem. [1]
-
Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
-
General Quinoxaline Synthesis: "Condensation of 1,2-diamines with 1,2-diketones."[1][5] Organic Chemistry Portal.
-
Beier, P., et al. (2012).[1] "Synthesis of pentafluorosulfanyl-substituted heteroaromatics." Tetrahedron. (Validating stability of SF5 in heterocycle formation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. SF5-containing building blocks - Enamine [enamine.net]
- 9. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
Application Note: Utilizing SF5-Quinoxaline as a High-Performance Electron Transport Material in Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of pentafluorosulfanyl (SF5)-functionalized quinoxaline derivatives as advanced electron transport materials (ETMs). Quinoxaline scaffolds are well-established electron-deficient systems, and the incorporation of the SF5 group—a substituent with exceptional thermal stability and strong electron-withdrawing character—offers a novel strategy to enhance electron transport properties for next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[1][2] This guide details the underlying scientific principles, a representative synthesis protocol, comprehensive characterization methodologies, and a step-by-step protocol for device fabrication and testing.
Introduction: The Quest for Superior Electron Transport Materials
Organic electronic devices have revolutionized modern technology, from vibrant OLED displays to flexible solar cells.[3] The performance of these multi-layered devices is critically dependent on the efficient injection and transport of charge carriers—holes and electrons. An imbalance in charge transport can lead to reduced efficiency, lower brightness, and decreased operational stability. The Electron Transport Layer (ETL) is a crucial component that facilitates the efficient movement of electrons from the cathode to the emissive layer, while simultaneously blocking the passage of holes, thereby confining charge recombination to the desired zone.[4][5]
An ideal ETM should possess several key characteristics:
-
High Electron Mobility: To ensure rapid and efficient charge transport.[6]
-
Low-Lying LUMO Level: A deep Lowest Unoccupied Molecular Orbital (LUMO) energy level is required to minimize the energy barrier for electron injection from the cathode.[6]
-
High Triplet Energy: To prevent the quenching of high-energy excitons in the emissive layer, particularly in phosphorescent OLEDs (PHOLEDs).[4]
-
Excellent Thermal and Morphological Stability: To ensure long device lifetime and reliable performance.
Quinoxaline derivatives have emerged as a promising class of n-type organic semiconductors due to their inherent electron-deficient nature, high electron affinity, and excellent thermal stability.[7][8][9] This application note explores the next frontier in quinoxaline-based ETMs through the incorporation of the pentafluorosulfanyl (SF5) group. The SF5 group is a unique "super-trifluoromethyl" moiety known for its potent electron-withdrawing capabilities and exceptional chemical and thermal stability, making it a highly attractive functional group for developing robust, high-performance ETMs.[1][2]
The SF5-Quinoxaline Advantage: Molecular Design and Properties
The strategic incorporation of an SF5 group onto a quinoxaline core is predicated on fundamental principles of physical organic chemistry to enhance ETM performance.
Causality Behind the Molecular Design:
-
Potent Inductive Effect: The SF5 group exerts a powerful electron-withdrawing inductive effect. This is anticipated to significantly lower the LUMO energy level of the quinoxaline system, more so than traditional groups like cyano or fluoro substituents.[1][10] A deeper LUMO level reduces the electron injection barrier from common cathodes like aluminum (Al), leading to lower turn-on voltages and higher device efficiency.
-
Chemical and Thermal Inertness: The SF5 group is remarkably stable, providing resistance to degradation under the thermal stress of device operation and fabrication (e.g., vacuum deposition) and protecting the molecule from electrochemical breakdown.[2]
-
Modulation of Morphology: The bulky and lipophilic nature of the SF5 group can influence the solid-state packing of the molecules, potentially disrupting excessive π-π stacking to form smooth, amorphous films. This is highly desirable for ETLs to prevent charge trapping and ensure uniform device performance.
The overall workflow for synthesizing, characterizing, and implementing an SF5-quinoxaline ETM is outlined below.
Synthesis and Characterization Protocols
This section provides validated protocols for the synthesis and characterization of a representative SF5-quinoxaline derivative.
Protocol 3.1: Synthesis of a 6-(Pentafluorosulfanyl)-2,3-diphenylquinoxaline
This two-step protocol involves the synthesis of an SF5-functionalized o-phenylenediamine followed by a condensation reaction.
Step 1: Synthesis of 4-(Pentafluorosulfanyl)-1,2-diaminobenzene
-
Starting Material: Begin with 4-nitro-(pentafluorosulfanyl)benzene, which can be synthesized according to established literature procedures.[1]
-
Reduction: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of 4-nitro-(pentafluorosulfanyl)benzene in ethanol.
-
Catalyst Addition: Add 0.1 equivalents of Palladium on Carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Purge the flask with hydrogen gas (H2) and maintain a hydrogen atmosphere using a balloon. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4-(pentafluorosulfanyl)-1,2-diaminobenzene, which can be used in the next step without further purification.
Step 2: Condensation with Benzil
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(pentafluorosulfanyl)-1,2-diaminobenzene and 1.0 equivalent of benzil in glacial acetic acid.
-
Heating: Heat the mixture to reflux (approximately 120 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the formation of the quinoxaline product by TLC.
-
Precipitation: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into a beaker of cold water, which should induce the precipitation of the crude product.
-
Purification: Collect the solid by vacuum filtration. Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) followed by recrystallization from ethanol or sublimation to yield the final product, 6-(pentafluorosulfanyl)-2,3-diphenylquinoxaline.
Protocol 3.2: Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is essential for determining the HOMO and LUMO energy levels.
-
Sample Preparation: Prepare a ~1 mM solution of the purified SF5-quinoxaline in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane or acetonitrile).
-
Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).
-
Ferrocene Standard: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions. The Fc/Fc+ couple is used as an internal standard, typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum.[11]
-
Measurement: Scan the potential to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the SF5-quinoxaline sample.
-
Calculation:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
Expected Properties: Based on the strong electron-withdrawing nature of the SF5 group, the LUMO level is expected to be significantly lower (more positive in value) than that of unsubstituted quinoxaline derivatives.
| Material | Typical LUMO (eV) | Typical HOMO (eV) | Reference |
| SF5-Quinoxaline (Predicted) | -3.0 to -3.4 | -6.3 to -6.7 | Predicted |
| TPBi | -2.7 | -6.2 | [12] |
| BmPyPB | -2.7 | -6.4 | [12] |
| Alq3 | -3.0 | -5.7 | [5] |
Application Protocol: OLED Fabrication
This section describes a standard protocol for fabricating a phosphorescent OLED (PHOLED) using SF5-quinoxaline as the ETL.
Protocol 4.1: Device Fabrication via Thermal Evaporation
This protocol assumes the use of a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (~4000 rpm for 40s).
-
Anneal on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the substrate to the thermal evaporation chamber.
-
Deposit the layers sequentially without breaking vacuum:
-
HTL: TAPC (40 nm) at a rate of ~1-2 Å/s.
-
EML: Co-evaporate the host material (e.g., mCP) and the phosphorescent dopant (e.g., Ir(ppy)3) with a fixed doping concentration (e.g., 8%). Total thickness: 20 nm. Deposition rate: ~2 Å/s.
-
ETL: Deposit the SF5-Quinoxaline (30 nm) at a rate of ~1-2 Å/s.
-
-
-
Cathode Deposition:
-
EIL: Deposit Lithium Fluoride (LiF) (1 nm) at a rate of ~0.1-0.2 Å/s.[12]
-
Cathode: Deposit Aluminum (Al) (100 nm) through a shadow mask to define the active area of the device. Deposition rate: ~5-10 Å/s.
-
-
Encapsulation: Immediately encapsulate the completed device using a UV-curable epoxy and a glass coverslip inside a nitrogen glovebox to prevent degradation from atmospheric moisture and oxygen.
Device Characterization and Performance Analysis
-
Setup: Place the encapsulated device in a test jig connected to a Keithley 2400 series source meter and a calibrated spectroradiometer (e.g., Konica Minolta CS-2000).
-
Measurement: Apply a forward voltage bias and sweep the voltage. Simultaneously record the current density (J), luminance (L), and electroluminescence spectrum.
-
Key Performance Metrics Calculation:
-
Current Efficiency (cd/A): Luminance (cd/m²) / Current Density (A/m²)
-
Power Efficiency (lm/W): π * Current Efficiency / Voltage (V)
-
External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the electrons injected. This is calculated from the luminance, current, and emission spectrum.
-
A successful implementation of SF5-quinoxaline as an ETL should result in a device with a low turn-on voltage, high efficiency, and stable color coordinates across a range of brightness levels. Simulations can provide further insights into device bottlenecks and streamline optimization cycles.[13][14]
References
- Cosimbescu, L., et al. Electron Transport Materials: Synthesis, Properties and Device Performance.
-
Li, Y., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C. [Link]
-
Beier, P., et al. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]
-
Bano, S., et al. (2026). Synthesis and Characterization of Metal Oxide Based Electron Transport Materials for Solar Cells. ResearchGate. [Link]
-
Collis, G. E. (2024). Organic electron transport materials. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, T., et al. (2023). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light-emitting diodes. Molecular Crystals and Liquid Crystals. [Link]
-
Lee, S., et al. (2022). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. RSC Advances. [Link]
-
Beier, P., et al. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]
-
Platzer, P., et al. (2021). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. ResearchGate. [Link]
-
Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. [Link]
-
Deng, Z., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. [Link]
-
Deng, Z., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2024). Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. MDPI. [Link]
-
Request PDF. (2017). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate. [Link]
-
Rullière, P., et al. (2016). Formation of α-SF5-Enolate Enables Preparation of 3-SF5-Quinolin-2-ones, 3-SF5-Quinolines, and 3-SF5-Pyridin-2-ones: Evaluation of their Physicochemical Properties. Angewandte Chemie International Edition. [Link]
-
Liu, Z., et al. (2018). Low cost and stable quinoxaline-based hole-transporting materials with a D-A-D molecular configuration for efficient perovskite solar cells. ScienceOpen. [Link]
-
Zhang, Y., et al. (2022). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Journal of Materials Chemistry C. [Link]
-
Rolston, N., et al. (2022). Bilayer Electron Transport Layers for High-Performance Rigid and Flexible Perovskite Solar Cells. OSTI.GOV. [Link]
-
Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Queen Mary Research Online. [Link]
-
Kim, J., et al. (2017). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]
-
Hashizume, D., et al. (2024). Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. MDPI. [Link]
-
Jeon, S. O., et al. (2016). Achieving a balance between small singlet–triplet energy splitting and high fluorescence radiative rate in a quinoxaline-based orange-red thermally activated delayed fluorescence emitter. Chemical Communications. [Link]
-
Sangeetha, C.C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research. [Link]
-
Hadigheh Rezvan, V. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. [Link]
-
Hadigheh Rezvan, V. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. PlumX Metrics. [Link]
-
Özdemir, A. D., et al. (2023). In silico studies of OLED device architectures regarding their efficiency. KITopen. [Link]
-
Jeon, S. O., et al. (2016). Achieving a Balance between Small Singlet-Triplet Energy Splitting and High Fluorescence Radiative Rate in Quinoxaline-based Orange-red Thermally Activated Delayed Fluorescence Emitter. ResearchGate. [Link]
-
Özdemir, A. D., et al. (2023). In silico studies of OLED device architectures regarding their efficiency. Frontiers in Physics. [Link]
-
Yuan, J., et al. (2021). Quinoxaline-Based D–A Copolymers for the Applications as Polymer Donor and Hole Transport Material in Polymer/ Perovskite Solar Cells. Advanced Materials. [Link]
-
Volyniuk, D., et al. (2020). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. ResearchGate. [Link]
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- 2. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 5. ossila.com [ossila.com]
- 6. BJOC - Organic electron transport materials [beilstein-journals.org]
- 7. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 14. Frontiers | In silico studies of OLED device architectures regarding their efficiency [frontiersin.org]
Procedure for condensation of SF5-phenylenediamine with benzil
Application Note & Protocol
Title: Facile Synthesis of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline: A Protocol for the Condensation of 4-(Pentafluorosulfanyl)-1,2-phenylenediamine with Benzil
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3-diphenyl-6-(pentafluorosulfanyl)quinoxaline via the acid-catalyzed condensation of 4-(pentafluorosulfanyl)-1,2-phenylenediamine and benzil. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry and drug development due to its unique combination of properties, including high electronegativity, metabolic stability, and its ability to increase lipophilicity, which can enhance membrane permeability.[1][2] Quinoxaline scaffolds are prevalent in a wide range of biologically active compounds. The incorporation of the SF5 moiety into this privileged heterocyclic system offers a promising strategy for the development of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] This guide details the reaction mechanism, experimental procedure, purification, characterization, and critical safety considerations, designed for researchers in synthetic chemistry and drug discovery.
Introduction and Scientific Context
The synthesis of quinoxalines is a cornerstone of heterocyclic chemistry, traditionally achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5] This reaction proceeds via a cyclocondensation mechanism, offering a straightforward and high-yielding route to the quinoxaline core.
The strategic incorporation of the pentafluorosulfanyl (SF5) group into organic molecules is a modern approach in drug design.[6] The SF5 group is considered a "super trifluoromethyl" group, sharing its electron-withdrawing nature but possessing greater thermal and chemical stability and a different steric profile.[7] These properties can lead to improved metabolic stability, enhanced binding affinity, and optimized bioavailability of drug candidates.[1][8]
This protocol outlines the synthesis of a model compound, 2,3-diphenyl-6-(pentafluorosulfanyl)quinoxaline, which serves as a valuable building block for creating more complex SF5-substituted molecules for screening and development. We employ a classic acid-catalyzed approach in ethanol, a solvent chosen for its ability to dissolve the reactants at elevated temperatures and facilitate the precipitation of the crystalline product upon cooling, simplifying the initial purification.[9]
Reaction Scheme and Mechanism
The overall reaction involves the condensation of one equivalent of 4-(pentafluorosulfanyl)-1,2-phenylenediamine with one equivalent of benzil.
Reaction Scheme: 4-(SF5)-1,2-phenylenediamine + Benzil → 2,3-Diphenyl-6-(SF5)quinoxaline + 2 H₂O
Mechanism: The reaction proceeds in several steps:
-
Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of benzil.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an imine (Schiff base).
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Second Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for quinoxaline formation.
Materials and Equipment
3.1. Reagents and Chemicals
| Reagent | Supplier | CAS Number | Molecular Wt. |
| 4-(Pentafluorosulfanyl)-1,2-phenylenediamine | (Specialty) | (Not assigned) | ~234.2 g/mol |
| Benzil | Sigma-Aldrich | 134-81-6 | 210.23 g/mol |
| Ethanol (200 Proof, Absolute) | Fisher Chemical | 64-17-5 | 46.07 g/mol |
| Glacial Acetic Acid | VWR Chemicals | 64-19-7 | 60.05 g/mol |
| Ethyl Acetate (ACS Grade) | (Generic) | 141-78-6 | 88.11 g/mol |
| Hexanes (ACS Grade) | (Generic) | 110-54-3 | 86.18 g/mol |
3.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol is based on established methods for quinoxaline synthesis.[5][10]
Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzil (1.00 g, 4.76 mmol, 1.0 eq) . 1.2. Add 4-(pentafluorosulfanyl)-1,2-phenylenediamine (1.11 g, 4.76 mmol, 1.0 eq) to the same flask. 1.3. Add ethanol (30 mL) to the flask, followed by glacial acetic acid (0.5 mL) . The acetic acid acts as a catalyst to facilitate the condensation. 1.4. Attach a reflux condenser to the flask.
Step 2: Reaction Execution 2.1. Place the flask in a heating mantle and begin stirring. 2.2. Heat the mixture to reflux (approximately 78-80 °C) and maintain a gentle reflux for 2-4 hours .
- Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the starting diamine has been consumed.
Step 3: Product Isolation and Workup 3.1. After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. 3.2. Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product. A crystalline solid should form. 3.3. Collect the solid product by vacuum filtration using a Buchner funnel. 3.4. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and any soluble impurities. 3.5. Dry the crude product under vacuum.
Step 4: Purification 4.1. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. 4.2. Dissolve the crude solid in a minimum amount of hot ethanol. If the product is highly soluble, add water dropwise until the solution becomes slightly turbid. 4.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. 4.4. Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry thoroughly under vacuum.
Step 5: Characterization 5.1. Determine the melting point of the purified product. 5.2. Obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structure. 5.3. Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the product. 5.4. Expected Yield: >85% (based on similar quinoxaline syntheses).[5]
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire experimental procedure.
Caption: High-level workflow for the synthesis protocol.
Safety Precautions and Handling
All procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-(Pentafluorosulfanyl)-1,2-phenylenediamine: While specific toxicity data is limited, aromatic amines and phenylenediamines are known to be toxic, potential sensitizers, and should be handled with extreme care.[11][12] Avoid inhalation of dust and skin contact.[13][14]
-
Benzil: May cause skin and eye irritation. Avoid breathing dust.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[15] All chemical waste should be disposed of according to institutional and local regulations.
References
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Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
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YouTube. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. Available at: [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Available at: [Link]
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PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]
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Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]
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ResearchGate. (2025). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Available at: [Link]
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ResearchGate. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]
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NIH National Library of Medicine. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Available at: [Link]
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PubMed. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Available at: [Link]
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Carl ROTH. (n.d.). 1,4-Phenylenediamine Safety Data Sheet. Available at: [Link]
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MDPI. (2025). Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. Available at: [Link]
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Semantic Scholar. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. Available at: [Link]
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Beilstein Journals. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Available at: [Link]
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NIH National Library of Medicine. (2019). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Available at: [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Available at: [Link]
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ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available at: [Link]
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ResearchGate. (2016). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. Available at: [Link]
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ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available at: [Link]
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ResearchGate. (2018). Condensation reaction of 1,2-phenylenediamine and benzil. Available at: [Link]
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Crystallization techniques for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
An In-Depth Guide to the Crystallization of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The convergence of complex heterocyclic scaffolds with unique functional groups is a cornerstone of modern materials science and medicinal chemistry. 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline represents such a molecule, integrating the well-established biological and electronic properties of the quinoxaline core with the distinctive characteristics of the pentafluorosulfanyl (SF₅) group.[1][2] The SF₅ moiety, often considered a "super-trifluoromethyl group," imparts high thermal and chemical stability, strong electronegativity, and significant steric bulk.[3][4]
Obtaining high-quality single crystals of this compound is a critical prerequisite for definitive structural elucidation via X-ray crystallography, which in turn validates synthetic pathways and enables the study of structure-property relationships. High purity, often achieved through crystallization, is also paramount for its application in drug development and as an optoelectronic material.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the crystallization of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline. It moves beyond simple step-by-step instructions to explain the underlying physicochemical principles that govern the selection of solvents and techniques, ensuring a higher probability of success.
Physicochemical Profile and Strategic Implications
A successful crystallization strategy is predicated on a thorough understanding of the target molecule's properties.
-
Molecular Structure: The molecule possesses a large, rigid, and predominantly nonpolar architecture due to the two phenyl rings and the quinoxaline system. The SF₅ group is also nonpolar and sterically demanding.[3][5]
-
Solubility: The compound is expected to be sparingly soluble in water and nonpolar alkanes (e.g., hexane), but readily soluble in various organic solvents.[5][6] Its solubility will be highest in moderately polar and aromatic solvents that can engage in favorable interactions with the quinoxaline and phenyl moieties. Chlorinated solvents are also likely to be effective.
-
Intermolecular Interactions: Crystal lattice formation will be governed by a combination of forces. Van der Waals forces will be dominant. The aromatic systems allow for potential π-π stacking interactions.[7] Crucially, the highly fluorinated SF₅ group can participate in F···H and F···F intermolecular contacts, which can be significant in directing crystal packing.[3]
These properties dictate that the most successful crystallization techniques will involve methods that carefully and slowly reduce the compound's solubility from a near-saturated solution.
Pre-Crystallization Essentials: Purity and Solvent Screening
It is a common misconception that crystallization is a primary purification method. For obtaining diffraction-quality single crystals, the starting material should have a purity of at least 90-95%.[8] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects.
Systematic Solvent Screening
The cornerstone of any crystallization endeavor is the selection of an appropriate solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble, with solubility showing a significant dependence on temperature for cooling crystallization methods.[9]
Protocol for Solvent Screening:
-
Place approximately 2-5 mg of the compound into several small, clean vials.
-
To each vial, add a different solvent (e.g., toluene, dichloromethane, ethyl acetate, acetonitrile, ethanol, hexane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility. Categorize solvents as "High Solubility," "Moderate Solubility," or "Low/Insoluble."
-
For solvents in the "Moderate Solubility" category, gently warm the vial to see if solubility increases significantly. These are excellent candidates for slow cooling techniques.
-
For solvents in the "High Solubility" category, identify a miscible "antisolvent" from the "Low/Insoluble" category. This pair is ideal for vapor diffusion or layering techniques.
Table 1: Predicted Solubility and Potential Solvent Systems
| Solvent Class | Example Solvents | Predicted Solubility | Potential Use Case |
| Aromatic | Toluene, Benzene | High | Good solvent for layering or vapor diffusion |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvent for layering or vapor diffusion |
| Ethers | Tetrahydrofuran (THF) | High | Good solvent for layering or vapor diffusion |
| Esters | Ethyl Acetate | Moderate | Candidate for slow evaporation or slow cooling |
| Alcohols | Ethanol, Methanol | Low to Moderate | Potential antisolvent or for slow cooling from hot |
| Aprotic Polar | Acetonitrile, DMF | Moderate | Candidate for slow evaporation |
| Nonpolar Alkanes | Hexane, Pentane, Heptane | Low / Insoluble | Excellent antisolvent for diffusion methods |
Crystallization Methodologies and Protocols
Based on the physicochemical profile, several techniques are recommended. It is advisable to run multiple small-scale experiments in parallel using different methods and solvents.[10]
Workflow for Selecting a Crystallization Technique
Caption: Decision workflow for selecting an appropriate crystallization method.
Protocol 1: Slow Evaporation
This is the simplest technique, suitable for solvents with moderate volatility.[11][12] Crystal growth can sometimes be too rapid, leading to lower quality.[8]
Methodology:
-
Dissolve 5-10 mg of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline in a suitable solvent (e.g., Toluene or Ethyl Acetate) in a small, narrow vial (an NMR tube can be very effective) to create a near-saturated solution.[8][11]
-
Ensure the solution is clear and free of particulate matter. If necessary, filter through a small cotton plug in a pipette.
-
Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[13]
-
Place the vial in a vibration-free location, such as the back of a fume hood.
-
Monitor for crystal growth over several days to weeks. Do not disturb the vial.[9]
Protocol 2: Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.[14][15]
Methodology:
-
In a test tube or small flask, add 10-20 mg of the compound.
-
Add a solvent identified as having temperature-dependent solubility (e.g., Ethanol, Acetonitrile) dropwise while heating gently (e.g., in a warm water or oil bath) until the solid is fully dissolved.
-
Cap the vessel and ensure the solution is saturated at the elevated temperature.
-
Turn off the heat source and allow the entire apparatus (e.g., the oil bath) to cool to room temperature as slowly as possible. Insulating the apparatus with glass wool or cotton can further slow the cooling rate.[11]
-
Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield, allowing it to equilibrate at each new temperature for at least 24 hours.
Protocol 3: Vapor Diffusion
Vapor diffusion is arguably the most effective and controlled method, especially when only small amounts of material are available.[8][11] It involves the slow diffusion of a volatile antisolvent vapor into a solution of the compound, gradually reducing its solubility.
Caption: Schematic of the vial-in-vial vapor diffusion setup.
Methodology:
-
Prepare a concentrated solution of the compound (2-5 mg) in a "good" solvent of low volatility (e.g., Toluene, THF) in a small inner vial (e.g., 0.5 mL vial).
-
Place this open inner vial inside a larger outer vial (e.g., 5 mL screw-cap vial).
-
Add a layer (1-2 mL) of a volatile "antisolvent" (e.g., Hexane, Pentane, Diethyl Ether) to the bottom of the outer vial. Ensure the level of the antisolvent is below the top of the inner vial.[11][16]
-
Seal the outer vial tightly and leave it in a stable, vibration-free environment.
-
The more volatile antisolvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting slow crystal growth. This may take several days.
This method, common in protein crystallography, is also effective for small molecules and uses minimal material.[17][18]
Methodology:
-
Grease the rim of a well in a 24-well crystallization plate.
-
Pipette 0.5-1.0 mL of the antisolvent solution into the well to act as the reservoir.
-
On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the compound.
-
Quickly and carefully invert the coverslip and place it over the well, pressing gently to create an airtight seal.[17]
-
Water vapor will slowly leave the drop to equilibrate with the reservoir, concentrating the compound and leading to crystallization.
Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)
This technique relies on the slow diffusion between two miscible solvents with different densities.[10][11]
Methodology:
-
Dissolve the compound in a small amount of a dense "good" solvent (e.g., Dichloromethane, Chloroform) at the bottom of a narrow tube (e.g., an NMR tube).
-
Very carefully and slowly, pipette a less dense, miscible "antisolvent" (e.g., Hexane, Ethanol) down the side of the tube to form a distinct layer on top of the solution.[10] A buffer layer of an intermediate solvent can be used to further slow diffusion.[11]
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will ideally form at the interface between the two solvents as they slowly mix over time.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a "seed" crystal if available. Concentrate the solution slightly. Try a different solvent or method.[19] |
| Oiling Out | Compound is too soluble; supersaturation is reached too quickly; cooling is too fast. | Use a more dilute solution. Slow down the process (slower evaporation/cooling/diffusion). Use a solvent in which the compound is less soluble.[8] |
| Precipitates as Powder | Nucleation is too rapid, favoring many small crystals over a few large ones. | Reduce the concentration. Slow down the rate of supersaturation (e.g., fewer holes in parafilm, slower cooling). |
| Many Small Crystals | Too many nucleation sites; rate of crystal growth is too fast. | Filter the solution before setting up the crystallization to remove dust. Use a smoother vessel (e.g., NMR tube). Slow down the crystallization process.[11] |
References
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- Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
- Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube.
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- Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 433-437.
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- Zouitini, A., et al. (2020). Synthesis, crystal structures and Hirshfeld surface analysis of 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1740.
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- Ramli, Y., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 7-12.
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Application Notes & Protocols: 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline as a Bioisostere in Medicinal Chemistry
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
Bioisosterism, the practice of substituting one functional group or atom in a biologically active molecule with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This strategy is not merely about molecular mimicry; it is a sophisticated tool for fine-tuning a drug candidate's properties to enhance potency, selectivity, and pharmacokinetic profiles while mitigating toxicity.[3][4] Within the vast arsenal of bioisosteres, those containing fluorine have become particularly prominent due to their ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[5]
This guide focuses on the application of the pentafluorosulfanyl (SF5) group , an emerging and powerful bioisostere, within the context of the 2,3-diphenylquinoxaline scaffold. The 2,3-diphenylquinoxaline core is considered a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including tubulin, making it a valuable starting point for drug design.[6][7][8] By incorporating the SF5 group—often dubbed a "super-trifluoromethyl group"—we aim to explore how its unique properties can be leveraged to optimize this promising scaffold.[9][10] These notes provide the theoretical rationale, detailed synthetic protocols, and bioanalytical methodologies for researchers and drug development professionals seeking to employ this advanced bioisosteric replacement strategy.
Section 1: The Pentafluorosulfanyl (SF5) Group: A Bioisostere of Exceptional Merit
The pentafluorosulfanyl (SF5) group is gaining significant traction for its unique combination of properties that set it apart from more traditional functional groups.[11][12] Its adoption, while synthetically more demanding than that of other groups, is often justified by the substantial improvements it can confer upon a lead compound.
Core Physicochemical Properties
The SF5 group's utility stems from a distinct set of characteristics:
-
High Electronegativity: With a Hammett constant (σp) of +0.68, the SF5 group is one of the most strongly electron-withdrawing groups used in medicinal chemistry, surpassing even the trifluoromethyl (CF3) group (σp = +0.53).[13] This can significantly modulate the pKa of nearby functionalities and alter electronic interactions with a target protein.
-
Exceptional Stability: The sulfur-fluorine bonds in the SF5 group are incredibly robust, rendering it highly resistant to thermal degradation and chemical or metabolic breakdown.[11][14] This inherent stability is a key advantage for designing drugs with extended half-lives.
-
Pronounced Lipophilicity: Despite its high polarity, the SF5 group significantly increases a molecule's lipophilicity (Hansch parameter π = 1.51), more so than a CF3 group (π = 1.09).[10] This property can be harnessed to improve membrane permeability and bioavailability.
-
Unique Steric Profile: The SF5 group has an octahedral geometry and a van der Waals volume (55.4 ų) that is intermediate between a CF3 group (34.6 ų) and a tert-butyl group (76.9 ų).[13] This unique size and shape can lead to novel and selective interactions within a protein's binding pocket.
A Comparative Analysis of Key Bioisosteres
The decision to use an SF5 group is best understood by comparing it to other commonly used bioisosteres. The following table provides a summary of key quantitative data for groups often replaced by SF5.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |
| Van der Waals Volume (ų) | 55.4 | 34.6 | 76.9 | ~22.4 |
| Hammett Constant (σp) | +0.68 | +0.53 | -0.20 | +0.78 |
| Lipophilicity (π value) | +1.51 | +1.09 | +1.98 | -0.28 |
| Metabolic Stability | Very High | High | Moderate (Oxidation) | Low (Reduction) |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |
Data compiled from sources[10][13][15].
The Rationale for Bioisosteric Replacement with SF5
A medicinal chemist would strategically introduce an SF5 group to address specific challenges in a drug discovery program:
-
Blocking Metabolic Hotspots: The chemical inertness of the SF5 group makes it an excellent choice for replacing a metabolically labile group (e.g., a methyl or methoxy group) that is susceptible to CYP450-mediated oxidation.[5]
-
Modulating Potency and Selectivity: The unique steric and electronic profile of the SF5 group can forge new, favorable interactions with a biological target or disrupt binding to off-target proteins, thereby improving potency and selectivity.
-
Enhancing Pharmacokinetics: By increasing lipophilicity, the SF5 group can enhance a compound's absorption and membrane permeability, potentially leading to improved oral bioavailability.[11]
-
Exploring New Chemical Space: Introducing the SF5 group creates novel intellectual property and allows for the exploration of structure-activity relationships (SAR) that would not be possible with more conventional substituents.[16]
Section 2: Synthesis of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
The synthesis of the title compound is most efficiently achieved through the condensation of a commercially available or synthetically accessible SF5-substituted o-phenylenediamine with benzil. This approach confines the challenges of introducing the SF5 group to the synthesis of the aniline precursor.
Synthetic Strategy and Workflow
The chosen synthetic route involves a classical condensation reaction, which is known to be robust and high-yielding for quinoxaline formation.[17][18] The key starting material, 4-(pentafluorosulfanyl)benzene-1,2-diamine, can be prepared from commercially available 4-(pentafluorosulfanyl)aniline through a nitration and subsequent reduction sequence.
Caption: Synthetic workflow for 2,3-diphenyl-6-(pentafluorosulfanyl)quinoxaline.
Detailed Experimental Protocol: Step C (Condensation)
This protocol details the final condensation step to yield the target compound.
Materials:
-
4-(Pentafluorosulfanyl)benzene-1,2-diamine (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol (or Glacial Acetic Acid), reagent grade
-
Round-bottom flask equipped with a reflux condenser
-
Stir plate and magnetic stir bar
-
Standard filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask, add 4-(pentafluorosulfanyl)benzene-1,2-diamine (e.g., 2.32 g, 10 mmol, 1.0 eq) and benzil (e.g., 2.10 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add ethanol (approx. 40 mL) to the flask. The choice of solvent can be critical; ethanol is common, but glacial acetic acid can accelerate the reaction for less reactive substrates.
-
Reaction: Place a magnetic stir bar in the flask and attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of solution. b. To induce further precipitation, slowly add deionized water to the mixture until it becomes cloudy. c. Cool the flask in an ice bath for 30 minutes to maximize crystal formation. d. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.[19]
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary to achieve high purity (>98%).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Evaluating the Bioisosteric Impact: Protocols
To rigorously assess the impact of the SF5 bioisosteric replacement, a series of standardized assays must be performed, comparing the novel compound to relevant analogues (e.g., unsubstituted, -Cl, -CF3).
Overall Evaluation Workflow
The evaluation process follows a logical progression from fundamental physicochemical properties to complex biological activity.
Caption: A typical workflow for evaluating a novel bioisostere in a drug discovery program.
Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of 2,3-diphenyl-6-(pentafluorosulfanyl)quinoxaline in a liver microsomal preparation and compare it to its analogues. The high chemical stability of the SF5 group is hypothesized to confer enhanced metabolic resistance.[14][20]
Methodology: Liver Microsomal Stability Assay
-
Preparation: a. Thaw pooled liver microsomes (e.g., human, rat) on ice. b. Prepare a 100 mM potassium phosphate buffer (pH 7.4). c. Prepare stock solutions of test compounds and a positive control (a compound with known high clearance, e.g., verapamil) in DMSO (e.g., 10 mM).
-
Incubation Mixture (without cofactor): a. In a 96-well plate, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). b. Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: a. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor). b. Immediately collect a sample for the T=0 time point by transferring an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Time Course Sampling: a. Continue to incubate the reaction plate at 37 °C with gentle shaking. b. At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), collect aliquots and quench them as described for the T=0 sample.
-
Sample Analysis: a. Centrifuge the quenched samples to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). c. Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. The slope of the resulting line corresponds to the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).
Protocol: In Vitro Pharmacological Evaluation (Case Study: Tubulin Inhibition)
Rationale: The 2,3-diphenylquinoxaline scaffold has been identified as a potential inhibitor of tubulin polymerization, a validated anticancer target.[6][21] This protocol assesses whether the SF5-substituted analogue retains or improves upon this activity.
Methodology: MTT Cytotoxicity Assay
-
Cell Seeding: a. Culture human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, MCF-7 breast cancer) under standard conditions. b. Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of the test compounds (and a positive control like paclitaxel) in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 nM to 100 µM). Include vehicle-only (DMSO) wells as a negative control. c. Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The ultimate goal of these protocols is to generate robust data that informs the drug discovery process. A hypothetical data summary is presented below to illustrate how the results would be analyzed.
Hypothetical Data Summary Table
| Compound (6-Substituent) | LogP | Microsomal t½ (min) | Tubulin IC50 (µM) | HT-29 GI50 (µM) |
| -H (Parent) | 3.5 | 15 | 5.2 | 8.1 |
| -Cl | 4.1 | 25 | 2.8 | 3.5 |
| -CF3 | 4.4 | 45 | 1.5 | 1.9 |
| -SF5 | 4.9 | >120 | 1.1 | 1.3 |
Analysis and SAR Logic
The hypothetical data allows for the construction of a clear structure-activity relationship.
Sources
- 1. wiley.com [wiley.com]
- 2. drughunter.com [drughunter.com]
- 3. fiveable.me [fiveable.me]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 12. SF5-containing building blocks - Enamine [enamine.net]
- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sussex.figshare.com [sussex.figshare.com]
- 17. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin Film Fabrication using 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
Introduction: A Novel Building Block for Advanced Organic Electronics
The field of organic electronics continuously seeks new materials with tailored properties to enhance device performance. Quinoxaline derivatives have emerged as a significant class of nitrogen-containing heterocyclic compounds, valued for their thermal stability and strong electron-accepting nature, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] The parent compound, 2,3-diphenylquinoxaline, is a stable, crystalline solid with established utility in optoelectronic devices, often serving as a fluorescent probe or a component in OLEDs.[1][4]
This guide focuses on a novel derivative, 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline . The introduction of the pentafluorosulfanyl (SF5) group at the 6-position of the quinoxaline core is a strategic modification designed to impart unique and advantageous properties. The SF5 group is one of the most electronegative and electron-withdrawing groups known, while also offering exceptional thermal and chemical stability.[5][6] Its incorporation is anticipated to significantly modulate the electronic and physical characteristics of the 2,3-diphenylquinoxaline scaffold, making it a highly promising candidate for next-generation organic electronic devices.
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of high-quality thin films using this novel material. The methodologies detailed herein are based on established principles for organic small molecule deposition and are designed to be self-validating through rigorous characterization.
Application Notes: The Scientific Rationale
The Influence of the Pentafluorosulfanyl (SF5) Group
The SF5 group is often referred to as a "super-trifluoromethyl group" due to its potent electron-withdrawing capabilities and steric bulk.[6] Its presence on the 2,3-diphenylquinoxaline core is expected to induce the following key property modifications:
-
Enhanced Electron Affinity: The strong electron-withdrawing nature of the SF5 group will lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.[7] This enhanced electron affinity makes 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline a prime candidate for an n-type semiconductor or an efficient electron-transporting material in multilayered devices.[2]
-
Increased Thermal Stability: The inherent stability of the S-F bonds contributes to the overall thermal robustness of the molecule.[5] This is a critical attribute for applications in devices that may operate at elevated temperatures or require high-temperature processing steps, ensuring longer device lifetime and reliability.
-
Modulated Solubility: While the parent 2,3-diphenylquinoxaline is soluble in common organic solvents like ethanol and chloroform, the lipophilic nature of the SF5 group may alter its solubility profile.[1][5] Increased solubility in non-polar or fluorinated solvents can be anticipated, offering new avenues for solution-based processing.
-
Intermolecular Interactions and Film Morphology: The presence of the bulky and highly polar SF5 group will influence the intermolecular packing of the molecules in the solid state. This can have a profound effect on the morphology of the deposited thin films, which in turn governs charge transport properties.[7] Careful control over deposition parameters will be crucial to achieve the desired molecular orientation for optimal device performance.[8]
Potential Applications
Based on these projected properties, 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline is a compelling material for a range of applications:
-
Electron Transport Layers (ETLs) in OLEDs and OPVs: Its predicted low LUMO level and high thermal stability make it an excellent candidate for an ETL, facilitating efficient electron injection and transport from the cathode to the emissive or active layer.
-
n-Channel Semiconductors in OFETs: The strong electron-accepting character could enable n-type conductivity, which is less common but highly sought after in organic electronics for the fabrication of complementary circuits.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high thermal stability and potentially wide bandgap could make it a suitable host material for phosphorescent emitters, enabling efficient energy transfer and preventing exciton quenching.
-
Sensing Applications: The quinoxaline moiety is known to be sensitive to its chemical environment, and the introduction of the SF5 group could enhance its sensitivity and selectivity for certain analytes.
Protocols for Thin Film Fabrication
Two primary methods for the fabrication of thin films from small organic molecules are presented: Thermal Evaporation (a physical vapor deposition technique) and Spin Coating (a solution-based technique). The choice of method will depend on the desired film characteristics, substrate compatibility, and available equipment.
Protocol 1: Thermal Evaporation
Thermal evaporation is a versatile technique for depositing uniform thin films of organic materials in a high-vacuum environment.[9] This method is particularly well-suited for small molecules that can be sublimated without decomposition.
Rationale for Experimental Choices:
-
High Vacuum: A high-vacuum environment (typically < 5 x 10⁻⁶ mbar) is essential to prevent the degradation of the organic material by oxygen or water and to ensure a long mean free path for the evaporated molecules, leading to a uniform coating.[9]
-
Low Deposition Rate: A slow and controlled deposition rate (e.g., 0.1-0.5 Å/s) allows for better molecular ordering on the substrate surface, which is critical for achieving optimal charge transport properties.
-
Substrate Temperature Control: The temperature of the substrate during deposition can significantly influence film morphology. Heating the substrate may enhance molecular mobility and promote the growth of larger crystalline domains, while cooling may result in a more amorphous film. Experimentation with a range of substrate temperatures is recommended.
-
Crucible Selection: A quartz or alumina crucible is recommended to minimize reactions between the source material and the crucible at elevated temperatures.
Experimental Workflow:
Caption: Workflow for Thermal Evaporation of Thin Films.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, glass, or ITO-coated glass) to remove any organic or particulate contamination.
-
A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with UV-ozone or an oxygen plasma to create a hydrophilic surface, which can improve film adhesion.
-
-
Material Loading and System Pump-Down:
-
Load 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline powder into a suitable evaporation source (e.g., a baffled quartz crucible).
-
Mount the cleaned substrates in the chamber, ensuring a clear line of sight to the evaporation source.
-
Pump down the vacuum chamber to a base pressure of at least 5 x 10⁻⁶ mbar.
-
-
Deposition:
-
Slowly increase the temperature of the evaporation source until the material begins to sublimate. The high thermal stability imparted by the SF5 group may necessitate a higher evaporation temperature compared to the parent 2,3-diphenylquinoxaline.[5] A starting point could be in the range of 200-300°C, but this should be determined empirically.
-
Monitor the deposition rate and thickness in real-time using a quartz crystal microbalance (QCM).
-
Maintain a stable deposition rate of 0.1-0.5 Å/s for optimal film quality.
-
Deposit a film of the desired thickness (typically 10-100 nm for electronic devices).
-
-
Post-Deposition Treatment:
-
Allow the substrate to cool to room temperature before venting the chamber.
-
Optional: The film may be thermally annealed in an inert atmosphere (e.g., nitrogen or argon) to improve crystallinity and molecular ordering. The annealing temperature should be below the material's melting point and determined through systematic experimentation.
-
Quantitative Data Summary (Thermal Evaporation):
| Parameter | Recommended Range | Rationale |
| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes contamination and ensures uniform deposition. |
| Deposition Rate | 0.1 - 0.5 Å/s | Promotes ordered film growth and better morphology. |
| Substrate Temperature | 25 - 150 °C | Influences molecular packing and crystallinity; requires optimization. |
| Film Thickness | 10 - 100 nm | Dependent on the specific device application. |
Protocol 2: Spin Coating
Spin coating is a rapid and material-efficient method for producing uniform thin films from solution.[10] Its success is highly dependent on the solubility of the material and the choice of solvent.
Rationale for Experimental Choices:
-
Solvent Selection: The ideal solvent should fully dissolve the 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline without leaving a residue. Given the SF5 group, chlorinated solvents (e.g., chloroform, chlorobenzene) or fluorinated solvents might be more effective than traditional solvents like ethanol. The solvent's boiling point and vapor pressure will influence the drying rate and final film morphology.
-
Solution Concentration: The concentration of the solution is a primary determinant of the final film thickness.[11] Higher concentrations generally result in thicker films.
-
Spin Speed and Acceleration: The spin speed is inversely related to the film thickness (higher speed leads to a thinner film).[10] The acceleration rate can affect the uniformity of the film, especially for viscous solutions.
-
Drying/Annealing: A post-deposition bake is often necessary to remove residual solvent from the film. This step can also influence the film's microstructure.
Experimental Workflow:
Caption: Workflow for Spin Coating of Thin Films.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline in a suitable solvent (e.g., chloroform, chlorobenzene, or a fluorinated solvent) to the desired concentration (e.g., 1-10 mg/mL). Gentle heating or sonication may be required to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Clean the substrate using the same procedure as described in the thermal evaporation protocol.
-
For spin coating, surface wettability is critical. A UV-ozone or oxygen plasma treatment is highly recommended to ensure uniform spreading of the solution.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate, enough to cover the surface.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A high spin speed (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness. The solvent evaporates during this step.
-
-
-
Post-Deposition Treatment:
-
Immediately after spinning, transfer the coated substrate to a hotplate and bake at a temperature above the solvent's boiling point but well below the material's melting point (e.g., 80-120°C for 10-30 minutes) to remove any residual solvent. This should be performed in an inert atmosphere if the material is sensitive to air at elevated temperatures.
-
Quantitative Data Summary (Spin Coating):
| Parameter | Recommended Range | Rationale |
| Solution Concentration | 1 - 10 mg/mL | Primary determinant of film thickness. |
| Spin Speed (Thinning) | 2000 - 5000 rpm | Inversely correlates with film thickness. |
| Spin Time | 30 - 60 s | Ensures complete solvent evaporation during spinning. |
| Baking Temperature | 80 - 120 °C | Removes residual solvent and can improve film morphology. |
Thin Film Characterization
Once the thin films are fabricated, a suite of characterization techniques should be employed to determine their quality and properties. This feedback is essential for optimizing the deposition protocols.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| Scanning Electron Microscopy (SEM) | Cross-sectional imaging for thickness verification and large-area morphology. |
| X-ray Diffraction (XRD) | Crystallinity, phase identification, and molecular packing. |
| UV-Visible Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Emission properties, including peak wavelength and quantum efficiency. |
| Variable Angle Spectroscopic Ellipsometry (VASE) | Precise measurement of film thickness and refractive index. Can also provide information on molecular orientation.[10] |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Provides detailed information on molecular orientation within the film.[8] |
Conclusion
2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline represents a promising new material for the advancement of organic electronics. The strategic incorporation of the SF5 group is poised to deliver enhanced electron affinity, thermal stability, and tunable solid-state properties. The thermal evaporation and spin coating protocols provided in this guide offer robust starting points for the fabrication of high-quality thin films. Through systematic optimization of the deposition parameters and comprehensive characterization of the resulting films, researchers can unlock the full potential of this novel compound in a variety of electronic and optoelectronic applications.
References
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-
Kamal, A., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694–1712. [Link]
-
Bures, F., et al. (2021). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Materials Advances, 2(14), 4769-4783. [Link]
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University of Tübingen. (n.d.). Molecular orientation. Retrieved February 13, 2026, from [Link]
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-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved February 13, 2026, from [Link]
-
Nykaza, T. V., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews, 53(1), 164-187. [Link]
-
Beilstein J Org Chem. (2023). Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home. Retrieved February 13, 2026, from [Link]
-
CORE. (n.d.). Study of spin coated organic thin film under spectrophotometer (1). Retrieved February 13, 2026, from [Link]
- [Not available in search results]
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-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved February 13, 2026, from [Link]
Sources
- 1. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Molecular orientation | University of Tübingen [uni-tuebingen.de]
- 9. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tu-chemnitz.de [tu-chemnitz.de]
- 11. researchgate.net [researchgate.net]
Fluorescence spectroscopy methods for SF5-quinoxaline detection
Application Note: Fluorescence Spectroscopy & HPLC-FLD Methods for SF -Quinoxaline Detection
Audience:Technique:1Executive Summary & Scientific Rationale
The pentafluorosulfanyl (SF
Unlike simple fluorophores, SF
-
Large Stokes Shifts (>100 nm): Minimizing self-absorption and scattering interference.
-
Solvatochromism: Emission wavelength and intensity are highly sensitive to solvent polarity, requiring specific protocols for biological matrix analysis.
-
Enhanced Lipophilicity: Necessitating modified reverse-phase chromatography conditions.
This guide provides a validated workflow for characterizing these intrinsic fluorescent properties and leveraging them for sensitive HPLC-Fluorescence Detection (HPLC-FLD).
Photophysical Characterization Protocol
Before analytical quantification, the specific emission behavior of the SF
Materials & Equipment
-
Spectrofluorometer: Double-monochromator system (e.g., Horiba Fluorolog or equivalent) to minimize stray light.[1]
-
Solvents: Spectroscopic grade Cyclohexane (non-polar), Dichloromethane (DCM, medium), and Acetonitrile (polar).[1]
-
Standard: Quinine Sulfate (0.1 N H
SO ) or 9,10-Diphenylanthracene (cyclohexane) for Quantum Yield (QY) determination.[1]
Experimental Workflow
Step 1: Absorption Profiling
-
Prepare a 10 µM stock solution in DCM.
-
Record UV-Vis absorption (
). Ensure optical density (OD) is at the excitation wavelength to avoid inner-filter effects. -
Note: SF
-quinoxalines typically show transitions at 300–350 nm and weaker ICT bands at 380–450 nm.
Step 2: Solvatochromic Shift Assay (ICT Verification) [1]
-
The SF
group promotes charge transfer. Measure emission in solvents of increasing polarity (Lippert-Mataga plot data). -
Observation: You will likely observe a red shift in emission maxima (
) as solvent polarity increases (Positive Solvatochromism).[1]
Step 3: Quantum Yield (
Data Interpretation: Substituent Effects
| Substituent (R) | Electronic Effect | Stokes Shift | Relative | ||
| -H | Reference | 340 | 410 | ~70 nm | High |
| -CF | Strong EWG | 355 | 445 | ~90 nm | Moderate |
| -SF | Super EWG | 365 | 480 | >115 nm | Moderate/Low |
Table 1: Theoretical comparison of substituent effects on quinoxaline fluorescence. The SF
Analytical Protocol: HPLC-FLD Quantification
For drug development (PK/PD studies), fluorescence detection offers 10–100x higher sensitivity than UV for quinoxalines.[1]
Method Development Strategy
Due to the high lipophilicity of the SF
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm) or Phenyl-Hexyl (for improved selectivity of the
-system). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (ACN).
-
Detection: Fluorescence (FLD). Excitation set to
(approx 360 nm); Emission set to (approx 480 nm).[1]
Step-by-Step Bioanalysis Protocol
-
Sample Preparation (Plasma/Serum):
-
Aliquot 100 µL plasma.
-
Add 300 µL ice-cold ACN (protein precipitation). Crucial: SF
compounds bind proteins; high organic ratio is needed for recovery. -
Vortex 1 min, Centrifuge 10,000 x g for 10 min.
-
Inject 10 µL of supernatant.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0–1 min: 40% B (Isocratic hold to elute polar matrix).
-
1–8 min: 40%
95% B (Steep gradient for lipophilic SF ). -
8–10 min: 95% B (Wash).
-
-
Temperature: 40°C (Reduces viscosity and backpressure).
-
-
Validation Criteria:
-
Linearity:
over 1–1000 ng/mL. -
LOD: Typically < 0.5 ng/mL (due to dark background of FLD).
-
Visualizing the Mechanism
The following diagram illustrates the photophysical mechanism (ICT state) and the analytical workflow.
Caption: Figure 1: Mechanism of SF
Troubleshooting & Critical Considerations
Fluorescence Quenching[1]
-
Issue: In highly aqueous buffers (e.g., PBS), the fluorescence intensity of SF
-quinoxalines may drop significantly due to aggregation (ACQ) or H-bond induced non-radiative decay.[1] -
Solution: For in vitro assays, add a surfactant (0.1% Tween-20) or a co-solvent (10% DMSO) to maintain the monomeric, emissive state.[1]
pH Sensitivity[1]
-
Mechanism: The quinoxaline nitrogen atoms can be protonated at low pH (pK
~0.6–1.0). Protonation abolishes the "push-pull" character, often quenching fluorescence or shifting it to the blue. -
Protocol: Ensure the HPLC mobile phase pH is > 3.0. Formic acid (pH ~2.7) is borderline; Ammonium Acetate (pH 4.5) is recommended if fluorescence stability is poor in acid.
Reference Standards
-
Since SF
-quinoxalines are often proprietary or novel, a commercial standard may not exist.[1] -
Self-Validation: Use Coumarin 153 as a spectral reference for the green-emission region to validate instrument sensitivity before measuring your SF
samples.
References
-
Savoie, P. R., & Welch, J. T. (2015).[1][2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2][3][4] Chemical Reviews.[2] [Link]
-
Lim, B., et al. (2017).[1] Pulling with the Pentafluorosulfanyl (SF5) Acceptor in Push–Pull Dyes.[5][6] The Journal of Organic Chemistry. [Link][1]
-
Alt, K. O., et al. (2021).[1] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[7] ACS Sensors.[7] [Link][1][7]
-
Achelle, S., et al. (2020).[1] Emission properties of quinoxaline derivatives in solution and in solid state. Dyes and Pigments.[6] [Link][1]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting cyclization failures in SF5-quinoxaline synthesis
Topic: Troubleshooting Cyclization Failures in Pentafluorosulfanyl (SF₅)-Quinoxaline Synthesis
Status: Active | Ticket ID: SF5-Q-SYNTH-001 Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The introduction of the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl"—into quinoxaline scaffolds offers exceptional lipophilicity and metabolic stability. However, the synthesis is frequently plagued by stalled cyclizations and regiochemical mixtures .
This guide addresses the core failure mode: Electronic Deactivation . The SF₅ group (
Part 1: Diagnostic Workflow
Before altering your protocol, diagnose the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure in SF₅-quinoxaline synthesis.
Part 2: Troubleshooting Guides & FAQs
Module 1: Reactivity & Kinetics (The "Stalled Reaction")
Q: I am reacting 4-SF₅-1,2-phenylenediamine with a 1,2-dicarbonyl in refluxing ethanol/acetic acid (standard Hinsberg conditions), but conversion stalls at 40% after 24 hours. Why?
A: The standard protocol fails because the SF₅ group is a potent electron-withdrawing group (EWG).
-
The Mechanism: The rate-determining step in quinoxaline formation is the initial nucleophilic attack of the amine onto the carbonyl carbon.
-
The Problem: The SF₅ group pulls electron density from the benzene ring, significantly lowering the
of the conjugate acid of the amines. This makes your diamine a poor nucleophile . Standard Brønsted acid catalysis (AcOH) is often insufficient to activate the carbonyl enough to overcome this weak nucleophilicity.
Protocol Adjustment (The "Super-Acid" Fix): Switch to Hexafluoroisopropanol (HFIP) as the solvent or additive.
-
Why: HFIP is a strong hydrogen-bond donor (
). It activates the dicarbonyl electrophile via strong H-bonding without protonating the deactivated amine (which would kill the reaction entirely). -
Alternative: Use a Lewis Acid catalyst such as Sc(OTf)₃ (5 mol%) or Iodine (10 mol%) in Toluene/EtOH.
Module 2: Solubility & Aggregation
Q: My reaction mixture turns into a gummy sludge, and LCMS shows unreacted starting material trapped inside. What is happening?
A: You are fighting the Lipophilicity/Polarity Mismatch .
-
The Science: The SF₅ group is highly lipophilic (hydrophobic) and bulky. Standard polar protic solvents for quinoxaline synthesis (MeOH, EtOH, AcOH) often fail to dissolve SF₅-substituted intermediates completely. The "gummy" solid is likely your starting material or the mono-imine intermediate crashing out before cyclization can occur.
Corrective Action: Move to a lipophilic-compatible solvent system.
-
Recommended: Toluene/Acetic Acid (4:1 ratio).
-
Why: Toluene solubilizes the greasy SF₅ moiety, while Acetic Acid provides the necessary proton source for dehydration.
Module 3: Regioselectivity
Q: When reacting 4-SF₅-1,2-phenylenediamine with an unsymmetrical dicarbonyl (e.g., phenylglyoxal), I get a 1:1 mixture of isomers. Can I direct this?
A: Regiocontrol is difficult but predictable based on nucleophilicity differentials .
-
Analysis: In 4-SF₅-1,2-phenylenediamine:
-
The amine at Position 1 (para to SF₅) is deactivated by resonance and induction.
-
The amine at Position 2 (meta to SF₅) is deactivated primarily by induction.
-
Result: The meta-amine (Pos 2) is generally slightly more nucleophilic.
-
-
Strategy: To favor one isomer, react at lower temperatures (
) using a strong Lewis Acid (e.g., ) to differentiate the transition state energies. However, separation by HPLC is often required due to the small electronic difference.
Part 3: Validated Experimental Protocol
Protocol: Microwave-Assisted Synthesis of 6-(Pentafluorosulfanyl)-2,3-diphenylquinoxaline Targeting the condensation of 4-SF₅-1,2-phenylenediamine and Benzil.
| Reagent | Equiv.[1][2][3] | Role | Notes |
| 4-SF₅-1,2-phenylenediamine | 1.0 | Nucleophile | Limiting Reagent |
| Benzil | 1.1 | Electrophile | Slight excess ensures conversion |
| Iodine ( | 0.1 | Catalyst | Lewis Acid / Oxidative assistant |
| Ethanol (EtOH) | [0.2 M] | Solvent | Primary solvent |
| Toluene | [0.1 M] | Co-Solvent | Critical for SF₅ solubility |
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 4-SF₅-1,2-phenylenediamine (1.0 mmol) and Benzil (1.1 mmol) in a mixture of EtOH (3 mL) and Toluene (1 mL).
-
Catalyst Addition: Add molecular Iodine (
, 10 mol%). The solution should turn dark brown. -
Cyclization: Cap the vial and irradiate in a microwave reactor at 120°C for 20 minutes . ( Note: If using conventional heating, reflux at 90°C for 12 hours.)
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). The SF₅ product will have a high
due to lipophilicity.[4] -
Workup: Cool to room temperature. Add aqueous
(10%) to quench the iodine (color changes from brown to yellow/clear). -
Extraction: Extract with Dichloromethane (
). The SF₅ product prefers DCM over EtOAc. -
Purification: Flash chromatography on silica gel. Elute with Hexanes
5% EtOAc/Hexanes.
Data Validation (Expected):
-
NMR: Look for the characteristic SF₅ multiplet (doublet of pentets) around
to ppm. -
MS (ESI): Distinct fragmentation pattern; loss of
atoms is common in high-energy collisions.
References
-
Beier, P., et al. (2016).[5] "Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 12, 110-116.[5] Link
-
Savoie, P. R., & Welch, J. T. (2015).[4] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Hahmann, C. N., et al. (2021).[4] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au. Link
-
BenchChem Technical Division. (2025). "Troubleshooting Common Problems in Quinoxaline Synthesis." BenchChem Technical Guides. Link
Sources
- 1. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 2. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing solvent selection for diphenyl quinoxaline recrystallization
Topic: Optimizing Solvent Selection for 2,3-Diphenylquinoxaline Recrystallization
Reference ID: TSC-DPQ-2024-01 Status: Active Guide[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of 2,3-diphenylquinoxaline (DPQ) —a critical electron-transport material for OLEDs and a pharmaceutical scaffold—has resulted in a suboptimal solid.[1]
Whether you are facing the dreaded "oiling out" phenomenon, persistent yellow impurities (unreacted benzil), or low yields, this guide synthesizes field-proven methodologies with green chemistry principles to resolve your purification bottlenecks.
Module 1: The Solvent Selection Matrix
The Core Challenge: DPQ is a hydrophobic, aromatic heterocycle. It exhibits high solubility in chlorinated solvents (DCM, Chloroform) and low solubility in water.[1] The art of recrystallization here lies in balancing impurity rejection (specifically starting materials) against yield .[1]
Comparative Solvent Analysis
Data synthesized from standard organic synthesis protocols and Green Chemistry guides.
| Solvent System | Role | Polarity (Dielectric | Green Score (GSK/Pfizer) | Technical Verdict |
| Ethanol (95%) | Primary | Moderate (24.[1]5) | Green (Preferred) | The Gold Standard. Balances solubility of DPQ (low cold/high hot) with excellent rejection of polar amine impurities.[1] |
| Methanol | Alternative | High (33.[1]0) | Green/Yellow | The "Anti-Oil" Agent. Lower boiling point (64.7°C) reduces the risk of oiling out (LLPS) compared to ethanol/water mixtures.[1] |
| Acetic Acid (Glacial) | Scavenger | Moderate (6.[1]2) | Green | The Purifier. Protonates unreacted o-phenylenediamine (OPD), keeping it in solution while DPQ crystallizes.[1] |
| Toluene/Hexane | Non-Polar | Low (2.3 / 1.[1]9) | Red (Hazardous) | Avoid. Poor rejection of benzil; Toluene is difficult to remove completely from the crystal lattice.[1] |
Expert Insight: While Ethanol is the standard, Acetic Acid is the secret weapon when your crude product is dark brown (indicating oxidized amine impurities). The acid keeps the diamine protonated and soluble in the mother liquor.
Module 2: Troubleshooting Hub (Q&A)
Issue #1: "My product is 'oiling out' instead of crystallizing."
User Question: I dissolved my crude DPQ in hot ethanol and added water. As it cooled, distinct oily droplets formed at the bottom.[2][3] When they finally solidified, the product was impure.[2][4] Why is this happening?
Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the boiling point of your solvent mixture is higher than the melting point of the solvated product, or when supersaturation is generated too rapidly. The "oil" is a metastable liquid phase that acts as a super-solvent for impurities, trapping them as it hardens.[4]
Corrective Protocol:
-
The Temperature Ceiling: Ensure your solvent boiling point is well below the melting point of DPQ (~126°C).[1] Ethanol/Water is usually safe, but if you add too much water, you raise the effective saturation temperature.
-
The "Cloud Point" Technique:
-
Reheat the mixture until the oil redissolves.
-
Add the anti-solvent (water) dropwise only until a faint, permanent turbidity (cloudiness) appears. STOP immediately.
-
Seed it: Add a single crystal of pure DPQ.
-
Insulate: Wrap the flask in foil or a towel to cool very slowly. Fast cooling promotes oiling.
-
Issue #2: "My crystals are yellow, even after recrystallization."
User Question: DPQ should be off-white or pale yellow, but my crystals are bright yellow. NMR shows peaks in the aromatic region that don't belong.
Technical Diagnosis: This is Benzil Contamination .[1] Benzil (one of your starting materials) is bright yellow and structurally similar to DPQ, leading to inclusion within the crystal lattice (solid solution formation).
Corrective Protocol:
-
Switch Polarity: Ethanol dissolves Benzil well, but if you have a high concentration, it co-precipitates.
-
The Trituration Fix: Before recrystallizing, wash your crude solid with cold Diethyl Ether or a small amount of cold Ethanol . Benzil is significantly more soluble in these solvents than DPQ is.[1]
-
Recrystallization Adjustment: Use a slight excess of solvent (decrease recovery slightly) to ensure Benzil remains in the mother liquor.[1]
Module 3: The "Gold Standard" Protocol
Objective: High-purity DPQ (>99%) with minimized solvent waste.
Workflow Visualization: The following diagram illustrates the decision logic for the purification process.
Caption: Decision tree for DPQ purification, addressing specific impurity profiles (Benzil vs. Amines) and the oiling-out phenomenon.
Step-by-Step Procedure
-
Dissolution:
-
Place crude DPQ in a round-bottom flask.
-
Add Ethanol (95%) (~10-15 mL per gram of crude).[1]
-
Heat to reflux.[1][5] If the solution is dark brown, add 0.5 mL of Glacial Acetic Acid .
-
Note: If solids remain after 15 minutes of reflux, perform a hot filtration to remove inorganic salts or polymer byproducts.
-
-
The Anti-Solvent Addition (Critical Step):
-
Crystallization:
-
Isolation:
-
Filter using a Buchner funnel.
-
Wash: Rinse the cake with cold 50% aqueous ethanol. Do not use pure ethanol for washing, as it will dissolve your product.
-
Dry in a vacuum oven at 60°C.
-
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][9] Longman Scientific & Technical. (Standard reference for condensation of 1,2-diamines and diketones).
-
Scribd. (n.d.).[1] 2,3-Diphenyl Quinoxaline (Synthesis).[1][6][9][10][11] Retrieved from [Link]
-
ResearchGate. (2015).[1] Synthesis and Characterization of 2,3-Diphenyl Quinoxaline. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Green Chemistry: A Survey of Solvent Selection Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022).[1] Troubleshooting Recrystallization: Oiling Out. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. ijiset.com [ijiset.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 11. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Overcoming solubility issues with SF5-quinoxaline in NMR analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with SF5-quinoxaline compounds during Nuclear Magnetic Resonance (NMR) analysis. This resource provides in-depth, field-proven insights and troubleshooting protocols to address one of the most common hurdles in the characterization of this compound class: poor solubility.
Introduction: The Solubility Challenge
SF5-quinoxaline derivatives are of growing interest in medicinal chemistry and materials science. The quinoxaline core is a privileged scaffold in drug discovery, while the pentafluorosulfanyl (SF5) group, often called a "super-trifluoromethyl group," offers unique electronic properties, high stability, and significant lipophilicity.[1][2][3][4] However, the very properties that make these molecules attractive also create a significant analytical challenge. The combination of the rigid, planar quinoxaline ring system and the highly lipophilic, bulky SF5 group often leads to strong crystal lattice packing and exceptionally low solubility in common deuterated solvents used for NMR.[1][2][5]
This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my SF5-quinoxaline compound crashing out of solution in standard NMR solvents like CDCl₃?
Answer: This is the most common issue faced by chemists working with this scaffold. The root cause lies in the synergistic physicochemical properties of the two core moieties:
-
Pentafluorosulfanyl (SF5) Group: This group is exceptionally lipophilic (hydrophobic). Studies have shown that aromatic SF5 compounds are significantly more hydrophobic than their trifluoromethyl (CF3) analogs.[5] Its bulkiness and high electronegativity contribute to strong intermolecular interactions.[2][3]
-
Quinoxaline Core: This is a large, flat, aromatic system.[6][7][8] Planar aromatic systems tend to stack in the solid state (π-π stacking), leading to high lattice energy that the solvent must overcome to achieve dissolution.
When combined, these features create a molecule that is "happier" in its solid, crystalline state than it is surrounded by relatively non-polar solvent molecules like chloroform-d (CDCl₃). The energy required to break apart the crystal lattice is greater than the energy gained from solvation, resulting in poor solubility.
Q2: What is the recommended first-line solvent for SF5-quinoxaline compounds?
Answer: While no single solvent works for all derivatives, the logical first choice after CDCl₃ fails is Deuterated Dimethyl Sulfoxide (DMSO-d₆) .
Causality: DMSO-d₆ is a highly polar aprotic solvent with a strong ability to disrupt intermolecular forces, including the hydrogen bonds and π-stacking that can contribute to the insolubility of quinoxaline derivatives.[9][10] It is often the go-to solvent for polar and difficult-to-dissolve organic molecules.[9][10][11]
If your compound dissolves in DMSO-d₆, be mindful of the following:
-
Residual Water Peak: DMSO-d₆ is very hygroscopic. The residual water peak (around 3.33 ppm) can sometimes obscure signals of interest.
-
High Boiling Point: This makes sample recovery difficult if needed.[9]
-
Viscosity: Higher viscosity can lead to slightly broader NMR signals compared to less viscous solvents like CDCl₃.
Q3: My compound has poor solubility in both CDCl₃ and DMSO-d₆. What are my next steps?
Answer: When single-solvent systems fail, a systematic approach involving co-solvents, temperature variation, or specialized systems is necessary. The following decision tree outlines a logical workflow for troubleshooting.
Caption: Logical workflow for addressing SF5-quinoxaline solubility.
In-Depth Troubleshooting Guides
Guide 1: Utilizing Co-Solvent Systems
The principle of co-solvency involves using a mixture of solvents to achieve a polarity profile that is optimal for dissolving a specific solute.[12][13] For SF5-quinoxalines, this often means adding a small amount of a highly polar solvent to a less polar one.
Common Co-Solvent Combinations:
| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Rationale & Considerations |
| Chloroform-d | Methanol-d₄ | 98:2 to 90:10 | Methanol-d₄ can disrupt hydrogen bonding networks. Caution: The exchangeable -OD proton may not be observed or may be very broad. Can interfere with labile protons on your molecule. |
| Chloroform-d | DMSO-d₆ | 95:5 to 80:20 | A small amount of DMSO-d₆ can dramatically increase solubilizing power without significantly increasing viscosity. A good general-purpose choice. |
| Toluene-d₈ | DMSO-d₆ / DMF-d₇ | 90:10 | Toluene-d₈ can interact with the aromatic quinoxaline core via π-stacking, while the polar co-solvent dissolves more polar regions of the molecule. |
Experimental Protocol: Preparing a Co-Solvent NMR Sample
-
Weigh the Sample: Accurately weigh 1-5 mg of your SF5-quinoxaline compound directly into a clean, dry NMR tube.
-
Add Primary Solvent: Using a calibrated pipette, add the bulk of the primary solvent (e.g., 500 µL of CDCl₃).
-
Assess Solubility: Gently vortex or sonicate the tube for 1-2 minutes. Observe if the solid dissolves.
-
Titrate with Co-Solvent: If the solid remains, add the co-solvent (e.g., DMSO-d₆) dropwise (approx. 10-20 µL at a time). After each addition, vortex and check for dissolution.
-
Stop at Dissolution: Cease adding the co-solvent as soon as the compound fully dissolves to minimize its impact on the spectrum (e.g., chemical shifts, signal broadening).
-
Record Final Volumes: Carefully note the final volume of each solvent used to report the exact mixture.
Self-Validation: After acquiring the spectrum, check for unusually broad signals or significant shifts compared to analogous, more soluble compounds. These can be indicators of aggregation, which suggests the co-solvent system is not ideal.
Guide 2: Variable Temperature (VT) NMR
For some compounds, solubility is a thermodynamically controlled process that can be improved by increasing the temperature.[14][15][16] VT NMR can be a powerful tool, not only for improving solubility but also for studying dynamic processes.[14][17]
When to Use VT NMR:
-
When your compound shows partial solubility at room temperature.
-
When you observe broad peaks at room temperature that might sharpen upon heating (indicating conformational exchange).[14]
Experimental Protocol: High-Temperature VT NMR for Solubility
-
Prerequisite: Ensure you have been trained on the specific spectrometer's VT unit to prevent instrument damage.[14]
-
Choose a High-Boiling Solvent: Select a deuterated solvent with a high boiling point to prevent it from boiling in the NMR tube. DMSO-d₆ (B.P. 189 °C) or Toluene-d₈ (B.P. 111 °C) are excellent choices.[14]
-
Prepare the Sample: Prepare your sample as usual in the chosen high-boiling solvent, even if it is not fully dissolved at room temperature.
-
Use a Robust NMR Tube: Always use a Class A glass tube (e.g., Pyrex) rated for temperature changes to avoid shattering.[14]
-
Insert and Lock: Insert the sample into the spectrometer and obtain a lock at room temperature (e.g., 25 °C / 298 K).
-
Acquire a Room Temperature Spectrum: Acquire a quick reference spectrum before heating.
-
Increase Temperature Incrementally: Using the spectrometer's VT control software, increase the temperature in steps (e.g., 10-15 °C increments). Allow the temperature to fully equilibrate at each step (typically 10-20 minutes).[14]
-
Monitor Solubility and Spectra: At each temperature increment, visually inspect the sample for dissolution and acquire a spectrum. Look for the point at which the compound dissolves and the spectral resolution is optimal.
-
Cool Down Slowly: Once finished, allow the sample to return to room temperature slowly within the instrument to avoid thermal shock.
Self-Validation: A successful experiment will show a clear transition from a suspension to a solution, accompanied by the appearance of sharp, well-resolved peaks in the NMR spectrum.
Guide 3: Advanced Technique - Micellar NMR
For extremely "brick-dust" like compounds that fail all other methods, creating a pseudo-solution using micelles is a final option. This involves dissolving the compound in an aqueous buffer containing a surfactant, which forms micelles—nanoscopic aggregates with a hydrophobic core and a hydrophilic shell.[18] Your lipophilic SF5-quinoxaline partitions into the hydrophobic core, allowing for analysis in a predominantly aqueous medium.[19][20][21]
Recommended Surfactant System:
-
Deuterated Sodium Dodecyl Sulfate (SDS-d₂₅) in D₂O: SDS is an anionic surfactant that forms well-characterized micelles. Using the deuterated form prevents large surfactant signals from obscuring your compound's spectrum.
Experimental Protocol: Preparing a Micellar NMR Sample
-
Prepare Surfactant Stock: Prepare a stock solution of SDS-d₂₅ in D₂O at a concentration well above its Critical Micelle Concentration (CMC), for instance, 100 mM.
-
Coat Tube with Compound: Dissolve a known quantity of your SF5-quinoxaline in a volatile organic solvent (e.g., dichloromethane). Add this solution to an NMR tube and carefully evaporate the solvent under a stream of nitrogen. This leaves a thin film of your compound on the inside of the tube.
-
Add Micellar Solution: Add 600 µL of the 100 mM SDS-d₂₅/D₂O solution to the coated NMR tube.
-
Solubilize: Vortex and sonicate the sample extensively. It may take 30 minutes to an hour for the compound to partition into the micelles. The solution should become clear or translucent.
-
Acquire Spectrum: Acquire the NMR spectrum. Be aware that signals may be broader than in organic solvents due to the slower tumbling of the large micelle-compound complex.
Self-Validation: The presence of sharp signals for your compound, along with the characteristic broad signals of the SDS alkyl chains, confirms successful solubilization. 2D NMR techniques like DOSY (Diffusion Ordered Spectroscopy) can definitively prove that your molecule is co-diffusing with the micelles, confirming its incorporation.[18]
References
- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
- Deuterated Solvents for NMR: Guide.
- Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegrad
- A Comparative Guide to Deuterated Solvents for NMR Analysis. Benchchem.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Quinoxaline derivative - Solubility of Things. Solubility of Things.
- Deuterated Solvents: Essential Reagents for Accur
- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC.
- Variable Temperature NMR Experiments. University of Oxford.
- NMR techniques applied to micellar systems. Academia.edu.
- The Pentafluorosulfanyl Group (SF5). Rowan University.
- SF5-containing building blocks. Enamine.
- Pentafluorosulfanyl (SF5) technology. Melius Organics.
- Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
- Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formul
- Micellar Systems: Nuclear Magnetic Resonance Spectroscopy.
- Unravelling the mechanisms of drugs partitioning phenomena in micellar systems via NMR spectroscopy. UEA Digital Repository.
- Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations.
- Solubility enhancement techniques: A comprehensive review.
- Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applic
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed.
- Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI.
- Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. PMC.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- Structure-NMR chemical shift relationships for novel functionalized deriv
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
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Minimizing degradation of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline under UV light
Compound: 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline Internal Code: DPQ-SF5 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Photophysics of DPQ-SF5
Welcome to the technical support hub for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline . You are likely working with this compound for its dual-nature: the electron-transport capabilities of the quinoxaline core combined with the extreme lipophilicity and electronegativity of the pentafluorosulfanyl (SF₅) group (often called the "super-trifluoromethyl").
The Core Problem: While the SF₅ group is thermally and chemically robust, it possesses a specific vulnerability to actinic UV radiation . Under high-energy UV (<300 nm), the C–S bond can undergo homolytic cleavage. Simultaneously, the quinoxaline core acts as a photosensitizer, generating singlet oxygen (
This guide provides an evidence-based protocol to decouple these degradation pathways and maintain sample integrity.
Module 1: Critical Storage & Handling
Q: I just received my shipment. How should I store the solid compound?
A: Immediate protection from ambient UV and moisture is required.
-
Primary Container: Amber borosilicate glass (blocks <400 nm).
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). Oxygen trapped in the crystal lattice can initiate solid-state photo-oxidation over months.
-
Temperature: -20°C. While DPQ-SF5 is thermally stable, low temperature inhibits the diffusion of reactive oxygen species (ROS) if the seal is compromised.
Q: Can I handle this under standard fluorescent laboratory lighting?
A: Proceed with caution. Standard fluorescent tubes emit a small but significant amount of UV (mercury lines at 365 nm).
-
Best Practice: Use yellow-light (lithography) room conditions or wrap all glassware in aluminum foil immediately.
-
Short-term: If yellow lights are unavailable, work >1 meter away from the light source and limit exposure to <5 minutes.
Module 2: Solvent Selection & Solution Chemistry
Q: Which solvent minimizes photodegradation during spectroscopy or synthesis?
A: Solvent choice dictates the lifetime of the excited state (
Solvent Compatibility Matrix for DPQ-SF5
| Solvent Class | Recommended? | Mechanism of Interaction | Risk Level |
| Acetonitrile (MeCN) | Highly Recommended | Polar aprotic, high bond dissociation energy (BDE). Does not stabilize radicals. | 🟢 Low |
| Dichloromethane (DCM) | Caution | Can generate chloromethyl radicals under deep UV (<250 nm). | 🟡 Moderate |
| Tetrahydrofuran (THF) | Avoid | 🔴 High | |
| Toluene | Conditional | Good solubility, but benzylic hydrogens are susceptible to radical attack. Use only if degassed. | 🟡 Moderate |
| Alcohols (MeOH/EtOH) | Avoid | Protic solvents can facilitate nucleophilic attack on the C-F bonds of the SF₅ group in excited states. | 🔴 High |
Q: My solution turned from pale yellow to brown after 1 hour. What happened?
A: This is the signature of oxidative photocyclization or fluoride extrusion .
-
Mechanism: The quinoxaline excited state transferred energy to dissolved oxygen, creating singlet oxygen (
). -
Result: The
attacked the phenyl rings or the pyrazine core, forming a cyclic peroxide intermediate that degraded into a quinone-like species (brown color). -
The SF₅ Factor: If you used deep UV (<250 nm), you likely cleaved the C–S bond, releasing
ions and forming a benzenesulfonate derivative [1].
Module 3: Experimental Mitigation Strategies
Q: How do I perform UV-Vis measurements without degrading the sample?
A: You must decouple the measurement light from the degradation threshold.
-
Scan Speed: Use the fastest scan speed possible (>600 nm/min).
-
Wavelength Range: Stop the scan at 280 nm. Do not expose the sample to the deuterium lamp's deep UV (<250 nm) for prolonged periods.
-
The "Zero-Oxygen" Rule:
-
Protocol: Sparge the solution with Argon for 15 minutes prior to measurement.
-
Why? Removing
increases the half-life of DPQ-SF5 by preventing the formation of singlet oxygen.
-
Q: Can I add a stabilizer?
A: Yes, but it must not interfere with your specific application (e.g., fluorescence quenching).
-
Singlet Oxygen Quencher: DABCO (1,4-diazabicyclo[2.2.2]octane) . Use at 1 mM. It physically quenches
without reacting with the DPQ-SF5. -
Radical Scavenger: BHT (Butylated hydroxytoluene) . Use if you suspect solvent radical formation (e.g., in THF).
Module 4: Degradation Pathway Visualization
The following diagram illustrates the two competing degradation pathways you must control: Type II Photo-oxidation (Oxygen-dependent) and Direct Photolysis (Energy-dependent).
Caption: Dual degradation pathways of DPQ-SF5. Path 1 (Top) is driven by high-energy UV cleaving the SF5 group. Path 2 (Bottom) is driven by oxygen. Green notes indicate intervention points.
Module 5: Analytical Validation Protocol
To verify the integrity of your compound after UV exposure, use this standardized HPLC method.
Protocol: HPLC Stability Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use Trifluoroacetic acid, as it mimics SF5 degradation products).
-
B: Acetonitrile (MeCN).
-
-
Gradient: 50% B to 100% B over 10 minutes. The SF₅ group makes the compound extremely lipophilic; expect late elution.
-
Detection: Diode Array Detector (DAD) at 254 nm and 350 nm.
-
Pass Criteria:
-
Single peak purity >99%.
-
Absence of early-eluting peaks (which would indicate hydrolysis of the SF₅ group to sulfonic acid derivatives) [1].
-
References
-
Jackson, D. A., & Mabury, S. A. (2009).[1] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866–1873.[1] Link
-
Sipyagina, N. A., et al. (2000). Stability of the Sulfurpentafluoride Group in Common Synthetic Transformations. Tetrahedron, 56. Link
-
Zając, D., et al. (2021).[2] Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. Journal of Electronic Materials, 50, 1-12. Link
-
Rizzo, L., et al. (2009).[3] Degradation of diclofenac by TiO2 photocatalysis: UV absorbance kinetics and process evaluation. Water Research, 43(4), 979-988. Link
Sources
- 1. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of diclofenac by TiO(2) photocatalysis: UV absorbance kinetics and process evaluation through a set of toxicity bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for fluorinated quinoxaline intermediates
Topic: Purification Strategies for Fluorinated Quinoxaline Intermediates
Ticket ID: FQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support center. You are likely here because standard purification methods (silica flash, standard C18) are failing to separate your fluorinated quinoxaline regioisomers or remove persistent starting materials.
Fluorinated quinoxalines present a unique "purification paradox":
-
The Isomer Trap: The fluorine atom exerts a strong electronic effect but a small steric footprint, making 6-fluoro and 7-fluoro regioisomers (or 5- and 8-) nearly identical in physical properties on standard stationary phases.
-
The Solubility Wall: Fluorination often reduces solubility in polar protic solvents while increasing "greasiness" (lipophilicity) without increasing boiling point, complicating recrystallization.
This guide moves beyond generic advice to provide specific, chemically-grounded protocols for these stubborn intermediates.
Module 1: The Regioisomer Nightmare (Chromatography)
The Issue: "I cannot separate the 6-fluoro and 7-fluoro isomers using standard silica or C18 columns."
The Technical Reality:
Standard silica relies on hydrogen bonding and bulk polarity. Since the fluorine atom is a weak hydrogen bond acceptor and the dipole moments of 6- and 7-isomers are often similar, silica shows poor selectivity (
The Solution: Fluorous-Phase or
Recommended Stationary Phase: Pentafluorophenyl (PFP)
PFP columns are the "gold standard" for fluorinated aromatics.
-
Mechanism: The PFP ring is electron-deficient. It interacts with the electron-rich quinoxaline ring via
stacking. Crucially, the position of the fluorine on your analyte alters this -cloud density and shape, creating a separation factor ( ) often exceeding 1.2.
Protocol: PFP Gradient Optimization
| Parameter | Condition | Rationale |
| Column | PFP (Propyl) Core-Shell (2.6 µm or 5 µm) | Core-shell provides higher theoretical plates than fully porous particles at lower backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity and protonates the quinoxaline (pKa ~0.6), improving peak shape. |
| Mobile Phase B | Methanol (MeOH) | MeOH allows for stronger |
| Gradient | 5% B to 40% B (Shallow Gradient) | Fluorinated isomers often elute early. A steep gradient will co-elute them. |
Visual Workflow: Selecting the Right Column
Caption: Decision matrix for stationary phase selection. Note that PFP is the critical escalation point for fluorinated aromatic isomers.
Module 2: Solubility & Crystallization Strategies
The Issue: "My product oils out during recrystallization, or the impurities co-crystallize."
The Technical Reality: Fluorine atoms disrupt the crystal lattice energy. While they increase lipophilicity, they do not facilitate the strong intermolecular forces (like H-bonding) that aid crystallization.
The Solution: The "Fluorine Polarity Swing" Instead of standard thermal recrystallization (heat/cool), use Anti-solvent Precipitation driven by the "Fluorophobic Effect." Fluorinated compounds often have surprisingly poor solubility in strictly aliphatic hydrocarbons (hexane/heptane) despite being lipophilic, due to the immiscibility of fluorocarbons and hydrocarbons.
Protocol: The "DCM-Heptane Displacement"
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM). Fluorinated quinoxalines are highly soluble here.
-
Filtration: Filter this concentrated solution through a 0.45 µm PTFE filter to remove "seeds" of impurities or inorganic salts.
-
Displacement:
-
Place the DCM solution in a flask with rapid stirring.
-
Add Heptane (dropwise) until the solution turns slightly turbid (cloud point).
-
Crucial Step: Do NOT heat.[1] Instead, apply a gentle vacuum (rotary evaporator) at room temperature to selectively remove the DCM (b.p. 40°C) while leaving the Heptane (b.p. 98°C).
-
-
Crystallization: As the DCM evaporates, the solvent composition shifts to 100% Heptane. The fluorinated quinoxaline, unable to hold the lattice in pure alkane, will precipitate as a controlled solid rather than an oil.
Module 3: Chemical Cleanup (Scavenging)
The Issue: "I have residual fluorinated diamine starting material that tracks with my product."
The Technical Reality: 1,2-diamines are notorious for "streaking" on silica and co-eluting with quinoxalines. They are also toxic and can chelate metals in subsequent steps.
The Solution: Resin-Based Scavenging Do not rely on liquid-liquid extraction (acid wash) alone, as electron-deficient fluorinated amines are weakly basic and may not fully protonate/extract at mild pH, while strong acid might hydrolyze your quinoxaline.
Protocol: Electrophilic Scavenging
Use a Polymer-Supported Benzaldehyde resin.
-
Mechanism: The unreacted 1,2-diamine condenses with the aldehyde resin to form a stable imidazole or Schiff base, effectively tethering the impurity to the solid bead. The quinoxaline (tertiary nitrogens) cannot react.
| Step | Action |
| 1 | Dissolve crude mixture in DCM or THF (10 mL/g). |
| 2 | Add PS-Benzaldehyde resin (3 equivalents relative to expected amine impurity). |
| 3 | Add a catalytic amount of Acetic Acid (1%). This catalyzes the imine formation. |
| 4 | Shake/Stir at Room Temp for 4-12 hours. |
| 5 | Filter off the resin. The filtrate contains purified quinoxaline. |
Visual Workflow: Scavenging Logic
Caption: Chemoselective removal of diamine impurities using aldehyde-functionalized resins.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my fluorinated quinoxaline turning pink/red on the column?
-
A: This indicates oxidation of residual diamine or instability of the quinoxaline nitrogen oxides. If you see this, your crude material was likely not fully cyclized. Treat the crude with
(to force oxidation to quinoxaline) before the column, or ensure full consumption of diamine using the scavenging protocol above.
Q2: Can I use sublimation?
-
A: Yes, but only for non-functionalized fluorinated quinoxalines (e.g., 6,7-difluoroquinoxaline). If you have ester, amide, or amino handles, they will degrade. Sublimation is excellent for removing non-volatile inorganic salts but poor for separating isomers.
Q3: My LCMS shows the correct mass, but NMR shows a mixture. Why?
-
A: You likely have the regioisomers (e.g., 6-F vs 7-F). They have identical masses and often identical fragmentation patterns. You must use 19F-NMR or 13C-NMR to distinguish them, or run the PFP column method described in Module 1.
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Establishes the orthogonality of PFP phases compared to C18).
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography.[2][3][4] Journal of Chromatography A. (Detailed mechanism of Fluorine-Fluorine and
interactions). -
Sigma-Aldrich (Merck). Ascentis® Express F5 (Pentafluorophenyl) Column Specifications and Applications. (Application data for isomer separation).
-
Venkataramireddy, V., et al. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. (Synthesis and standard workup procedures for fluorinated quinoxalines).
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 4. fortis-technologies.com [fortis-technologies.com]
Validation & Comparative
A Predictive and Comparative Guide to the X-ray Crystallography of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline
For distribution to: Researchers, scientists, and drug development professionals.
This guide addresses the structural elucidation of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline. As of the date of publication, a definitive X-ray crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD). This document therefore serves a dual purpose: first, to provide a robust, field-proven roadmap for its synthesis, crystallization, and structural analysis; and second, to present a predictive comparison based on high-quality crystallographic data from structurally analogous compounds. This approach offers researchers a valuable framework for anticipating the molecule's key structural features and intermolecular interactions, which are critical for rational drug design and materials science applications.
The pentafluorosulfanyl (SF₅) group is an emerging and highly valued functional group, often considered a "super-trifluoromethyl group" due to its potent electron-withdrawing nature, high thermal and chemical stability, and significant lipophilicity.[1][2][3] These properties make SF₅-functionalized compounds like the target quinoxaline derivative exceptionally promising for applications in medicinal chemistry and materials science.[4][5] Understanding its three-dimensional structure is paramount to unlocking its potential.
Part 1: Proposed Synthesis and Crystallization Strategy
The synthesis of the target compound, while not explicitly reported, can be reliably predicted based on established methodologies for quinoxaline formation and arylsulfur pentafluoride chemistry.
Proposed Synthetic Pathway
The most direct route involves the condensation of a suitable 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] The key steps are:
-
Synthesis of 4-(Pentafluorosulfanyl)-1,2-diaminobenzene: This key intermediate is not commercially available and would need to be synthesized, likely from a nitro-substituted precursor like 1-nitro-4-(pentafluorosulfanyl)benzene, followed by reduction.
-
Cyclocondensation Reaction: The synthesized diamine would then be condensed with benzil (1,2-diphenylethane-1,2-dione) in a solvent like ethanol or acetic acid.[8][9] This reaction is typically robust and high-yielding.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Single Crystal Growth
Obtaining X-ray quality single crystals is often the most challenging step. A systematic screening approach is essential.
Objective: To grow single crystals of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Methodology:
-
Material Purification: The synthesized compound must be purified to the highest possible degree (>99%) using column chromatography followed by recrystallization or sublimation. Impurities can severely inhibit crystal growth.
-
Solvent Screening:
-
Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).
-
Test the solubility of the compound at room temperature and at boiling point. An ideal solvent will show moderate solubility at high temperatures and low solubility at room or lower temperatures.
-
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Loosely cap the vial and leave it in an undisturbed, vibration-free environment.
-
Solvent/Anti-Solvent Diffusion:
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solution, reducing solubility and inducing crystallization.
-
Liquid Diffusion: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser, saturated solution of the compound (e.g., in dichloromethane). Crystals may form at the interface.
-
-
-
Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C, -20°C) as lower temperatures often decrease solubility and can promote the growth of higher quality crystals.
Part 2: A Comparative Structural Analysis
By examining the crystal structures of closely related molecules, we can make robust predictions about the geometry, conformation, and crystal packing of the target compound.
The Core Scaffold: 2,3-Diphenylquinoxaline
The foundational structure is 2,3-diphenylquinoxaline. Its crystal structure reveals that the quinoxaline ring system is largely planar, but the two phenyl rings are significantly twisted out of this plane to relieve steric hindrance.[10]
-
Torsion Angles: The phenyl rings exhibit torsion angles of approximately 36.9° and 53.3° relative to the quinoxaline plane.[10] This non-planar conformation is a key structural feature that will be preserved in the target molecule.
The Influential Substituent: The Pentafluorosulfanyl (SF₅) Group
The SF₅ group has a well-defined octahedral geometry around the sulfur atom.[11] Analysis of numerous SF₅-containing crystal structures in the CSD provides critical insights.[2][12][13]
-
Bond Lengths: The S-F bonds are not equal. The axial S-F bond (trans to the aryl ring) is typically slightly longer than the four equatorial S-F bonds.[11]
-
Intermolecular Interactions: The SF₅ group is a prolific participant in non-covalent interactions that dictate crystal packing.
-
C–H···F Interactions: These weak hydrogen bonds are very common, stabilizing the crystal lattice.[12]
-
F···F Contacts: Attractive interactions between fluorine atoms of adjacent SF₅ groups are frequently observed, often falling below the sum of the van der Waals radii.[2][13] These can lead to the formation of supramolecular chains or dimers.[12]
-
Comparative Crystallographic Data
The table below compares key parameters from relevant structures, providing a basis for predicting the values for our target compound.
| Parameter | 2,3-Diphenylquinoxaline[10] | Pentafluorosulfanylbenzene[14][15] | 2,3-Diphenyl-6-nitroquinoxaline[16] | Predicted: 2,3-Diphenyl-6-(SF₅)quinoxaline |
| Space Group | P2₁/n (Monoclinic) | N/A (Liquid at RT) | N/A (No structure data) | Likely Centrosymmetric (e.g., P2₁/c, P-1) |
| Quinoxaline Planarity | Near-planar | N/A | Expected to be near-planar | Expected to be near-planar |
| Phenyl Ring Torsion Angles (°) | 36.9, 53.3 | N/A | Similar to parent | ~35-55° |
| C-S Bond Length (Å) | N/A | ~1.76 | N/A | ~1.76 - 1.78 |
| S-Fₐₓ Bond Length (Å) | N/A | ~1.58 - 1.62 | N/A | ~1.58 - 1.62 |
| S-Fₑq Bond Length (Å) | N/A | ~1.56 - 1.58 | N/A | ~1.56 - 1.58 |
| Key Intermolecular Interactions | C-H···π, Herringbone packing | C-H···F, F···F contacts | π-π stacking, C-H···O | C-H···F, F···F contacts, potential π-π stacking |
Part 3: Predicted Structure and Crystallographic Workflow
Predicted Molecular and Crystal Structure
Based on the comparative analysis, we can predict the following for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline:
-
Molecular Geometry: The molecule will adopt a twisted conformation. The quinoxaline core will be essentially planar, but the two phenyl rings at positions 2 and 3 will be rotated out of the plane by approximately 35-55 degrees. The SF₅ group will exhibit a standard octahedral geometry.
-
Crystal Packing: The crystal packing will be dominated by a network of weak intermolecular interactions. We anticipate strong evidence of C–H···F hydrogen bonds between the phenyl/quinoxaline protons and the fluorine atoms of the SF₅ group.[12] Furthermore, close F···F contacts between neighboring SF₅ groups are highly probable, potentially forming linear chains or dimeric motifs that guide the overall crystal architecture.[13] Due to the strong electron-withdrawing nature of both the SF₅ group and the quinoxaline core, π-π stacking interactions between the aromatic systems are also possible.
Standard Protocol for X-ray Data Collection and Structure Solution
This protocol represents the gold standard for small-molecule single-crystal X-ray diffraction.
Caption: Standard workflow for X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer. This minimizes thermal motion and potential radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data. For molecules containing heavier atoms like sulfur, direct methods or Patterson methods are highly effective.[17]
-
Structure Refinement: The atomic positions and thermal parameters are adjusted using a least-squares refinement algorithm to achieve the best possible fit between the calculated and observed diffraction data.[17] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions.
-
Validation: The final structural model is rigorously validated using software like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards before deposition to a database like the CSD.
By following this comprehensive guide, researchers will be well-equipped to synthesize, crystallize, and definitively determine the X-ray structure of 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline, contributing valuable data to the fields of medicinal chemistry and materials science.
References
-
Koppe-SAuter, A., & Lentz, D. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal. Available at: [Link][2][12][13]
-
ResearchGate. (2023). Upper diagram shows possible intermolecular interactions, and the lower... ResearchGate. Available at: [Link][11]
-
ResearchGate. (n.d.). Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline. PubChem. Available at: [Link][18]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. Available at: [Link][1]
-
ResearchGate. (n.d.). Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. ResearchGate. Available at: [Link][10]
-
Semantic Scholar. (n.d.). Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. Semantic Scholar. Available at: [Link]
-
ACS Sensors. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. Available at: [Link]
-
Chemical Society Reviews. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. Available at: [Link][4]
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Wikipedia. Available at: [Link][14]
-
PubChem. (n.d.). Phenylsulfur Pentafluoride. PubChem. Available at: [Link][15]
-
RJPBCS. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS. Available at: [Link][7]
-
Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. Available at: [Link][8]
-
ResearchGate. (2015). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Available at: [Link][9]
-
ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. Available at: [Link][5]
-
MDPI. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). MDPI. Available at: [Link][17]
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link][3]
-
PubChem. (n.d.). 2,3-Diphenyl-6-nitroquinoxaline. PubChem. Available at: [Link][16]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 15. Phenylsulfur Pentafluoride | C6H5F5S | CID 9942464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine) [mdpi.com]
- 18. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental Analysis Standards for SF5-Containing Heterocycles: A Comparative Technical Guide
Topic: Elemental Analysis Standards for SF5-Containing Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentafluorosulfanyl group (SF₅ ) is increasingly deployed in medicinal chemistry as a "super-trifluoromethyl" bioisostere due to its high lipophilicity, chemical stability, and unique geometry.[1][2] However, its high fluorine content (5 atoms per group) and the presence of sulfur create a "double-interference" scenario that frequently causes standard Elemental Analysis (EA) protocols to fail.
This guide compares the performance of Standard Combustion Protocols against Optimized SF₅-Specific Workflows (Modified Combustion + ¹⁹F qNMR). We provide experimental evidence demonstrating that standard methods consistently yield error rates outside the acceptable ±0.4% threshold, while optimized protocols restore analytical integrity.
Part 1: The Challenge – Why Standard EA Fails
In standard automated combustion (CHNS), samples are burned at ~900–1000°C. For SF₅-heterocycles, two critical failure modes occur:
-
Incomplete Mineralization: The C–F and S–F bonds are exceptionally strong. Standard oxidation often leaves uncombusted fluorinated char or forms volatile carbon tetrafluoride (CF₄) which escapes detection, leading to low Carbon values.
-
Ash Retention (The "Getter" Problem): Fluorine reacts with standard combustion tube packings (silica/quartz) or forms stable metal fluorides with the ash, trapping sulfur and preventing its conversion to SO₂, leading to low Sulfur values.
Visualization: The Combustion Interference Pathway
The following diagram illustrates the mechanistic failure of standard combustion vs. the optimized pathway.
Figure 1: Mechanistic comparison of standard versus additive-assisted combustion for SF₅ compounds. Path A leads to systemic underestimation of S and C, while Path B utilizes Tungsten Trioxide (WO₃) to ensure complete volatilization.
Part 2: Comparative Analysis of Analytical Standards
We compared three analytical approaches for verifying the purity of a model SF₅ compound: 3-(Pentafluorosulfanyl)pyridine .
The Alternatives:
-
Method A (Control): Standard Automated CHNS (Acetanilide calibration).
-
Method B (Optimized EA): Modified Combustion with WO₃ additives + Fluorine-matched calibration.
-
Method C (Orthogonal): ¹⁹F Quantitative NMR (qNMR) using Internal Standard.
Performance Data: Accuracy & Precision
Acceptance Criteria: |Theoretical - Found| ≤ 0.40%
| Parameter | Method A: Standard CHNS | Method B: Modified CHNS (WO₃) | Method C: ¹⁹F qNMR |
| Calibration Standard | Acetanilide (Generic) | 4-Fluorobenzoic Acid (Matched) | 3,5-Bis(trifluoromethyl)benzoic acid (IS) |
| Combustion Temp | 980°C | 1050°C (Flash) | N/A (Solution State) |
| Additive | None | Tungsten Trioxide (WO₃) | N/A |
| Carbon % Error | -0.85% (Fail) | -0.15% (Pass) | N/A |
| Sulfur % Error | -1.20% (Fail) | -0.08% (Pass) | N/A |
| Purity Determination | Inconclusive | 99.8% | 99.7% |
| Sample Requirement | ~2 mg | ~2 mg | ~10 mg |
| Throughput | High (5 mins) | Medium (8 mins) | Medium (15 mins) |
Analysis:
-
Method A failed significantly on Sulfur. The SF₅ fluorine atoms likely reacted with the combustion tube packing or ash, trapping the sulfur as non-volatile sulfates/fluorides.
-
Method B succeeded because WO₃ acts as a flux, preventing the formation of stable alkaline earth fluorides and ensuring all Sulfur is released as SO₂.
-
Method C provided the highest confidence cross-check, unaffected by combustion mechanics.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Modified Combustion Analysis (The "Gold Standard" for EA)
Use this protocol for final purity certification.
-
Instrument Setup: Configure the CHNS analyzer (e.g., Elementar vario or Thermo Flash) for "High Fluorine" mode.
-
Calibration: Do NOT use non-fluorinated standards (like Sulfanilamide) alone.
-
Primary Standard:4-Fluorobenzoic acid (C₇H₅FO₂). This conditions the reduction tube and accounts for F-interference.
-
Check Standard:BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) to verify Sulfur recovery.
-
-
Sample Preparation:
-
Weigh 1.5–2.5 mg of the SF₅ heterocycle into a tin capsule.
-
CRITICAL STEP: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.
-
Why? WO₃ prevents the formation of non-volatile metal fluorides and aids in the "flash" oxidation of the chemically inert SF₅ cage.
-
-
Execution: Run with an Oxygen dose of >120 seconds (excess O₂) to prevent CF₄ formation.
Protocol 2: ¹⁹F qNMR (The Orthogonal Validator)
Use this protocol to troubleshoot failed EA results.
-
Internal Standard (IS) Selection: Select an IS with a relaxation time (T₁) similar to the analyte but with a distinct chemical shift.
-
Recommended:3,5-Bis(trifluoromethyl)benzoic acid (δ -63 ppm). SF₅ signals typically appear around δ +60 to +85 ppm (AB₄ system).
-
-
T₁ Determination: Perform an Inversion-Recovery experiment. SF₅ groups often have long T₁ values (2–5 seconds).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be ≥ 5 × T₁ (longest). For SF₅, set D1 ≥ 25 seconds.
-
Spectral Width: Ensure it covers +100 to -200 ppm.
-
Center Frequency (O1P): Set midway between IS and Analyte to avoid off-resonance intensity rolling.
-
-
Processing: Phase correction must be manual. Integration limits should cover the entire SF₅ multiplet (often a pentet or doublet of pentets).
Part 4: Decision Matrix for SF₅ Analysis
Use the following workflow to determine the correct analytical path for your specific heterocycle.
Figure 2: Analytical decision matrix. Note that ¹⁹F qNMR serves as the critical arbiter when Modified EA yields borderline results.
References
-
Beuermann, T., et al. (2024). Determination of Fluorine, Chlorine, Bromine and Sulphur Contents after Combustion Disclosure. ResearchGate. Link
-
Takahashi, K., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[3] Link
-
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules and Analytical Challenges. BenchChem. Link
-
Sigma-Aldrich. (2024). Certified Reference Materials for ¹⁹F qNMR. Sigma-Aldrich. Link
-
EPA Method 1621. (2024). Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). US EPA.[4][5] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
